Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromoacetyl group and a protected piperidine ring, makes it a versatile synthon for the introduction of a piperidinyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical Properties
A summary of the known chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 301221-79-4 | [1] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [2] |
| Molecular Weight | 306.2 g/mol | |
| Physical Form | Solid | [1] |
| Boiling Point | 368 °C at 760 mmHg | |
| Flash Point | 176 °C | |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Storage Temperature | Room Temperature or 4°C | [1] |
Spectral Data
-
Mass Spectrometry : The protonated molecule [M+H]⁺ is observed at m/z 306.06993.[2] Other predicted adducts include [M+Na]⁺ at 328.05187 m/z and [M-H]⁻ at 304.05537 m/z.[2]
-
Predicted XlogP : 2.1.[2] This value suggests moderate lipophilicity.
Synthesis
Caption: Plausible synthetic workflow for the preparation of the title compound.
A related synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate involves the bromination of tert-butyl 4-formylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4] A similar approach could likely be adapted for the bromoacetylation.
Reactivity and Applications
The primary utility of this compound lies in its reactivity as an electrophile. The α-bromo ketone moiety is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the covalent attachment of the piperidine scaffold to target molecules.
Use in Kinase Inhibitor Synthesis
A significant application of this building block is in the synthesis of kinase inhibitors.[5] The piperidine ring is a common structural motif in many kinase inhibitors, often serving as a linker or a scaffold to orient other functional groups for optimal binding to the kinase active site. The bromoacetyl group provides a convenient handle for attaching the piperidine to a core heterocyclic structure common in kinase inhibitors.
Caption: General scheme for the use in kinase inhibitor synthesis.
Safety Information
This compound is associated with the following hazard statements:
-
H302 : Harmful if swallowed.[1]
-
H314 : Causes severe skin burns and eye damage.
-
H315 : Causes skin irritation.[1]
-
H319 : Causes serious eye irritation.[1]
-
H332 : Harmful if inhaled.[1]
-
H335 : May cause respiratory irritation.[1]
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key building block in modern synthetic and medicinal chemistry. Its well-defined reactivity and the prevalence of the piperidine motif in bioactive molecules, particularly kinase inhibitors, ensure its continued importance in drug discovery and development. Further research into its properties and the development of detailed, scalable synthetic protocols will undoubtedly enhance its utility for the scientific community.
References
Technical Guide: Structure Elucidation of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. The document outlines the analytical techniques and data interpretation used to confirm the chemical structure of this important building block in pharmaceutical synthesis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-piperidinecarboxylate[1]
-
CAS Number: 301221-79-4[2]
-
Molecular Formula: C₁₂H₂₀BrNO₃[3]
-
Molecular Weight: 306.20 g/mol [3]
-
Appearance: White to light yellow powder or crystals[1]
-
Purity: Typically >95% (GC)[1]
Spectroscopic and Analytical Data
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.10 | s | 2H | -C(O)CH₂ Br |
| 4.05 | m | 2H | Piperidine H₂ₑ, H₆ₑ |
| 2.95 | m | 1H | Piperidine H₄ |
| 2.70 | t | 2H | Piperidine H₂ₐ, H₆ₐ |
| 1.80 | d | 2H | Piperidine H₃ₑ, H₅ₑ |
| 1.46 | s | 9H | -C(CH₃ )₃ |
| 1.25 | q | 2H | Piperidine H₃ₐ, H₅ₐ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | C =O (ketone) |
| 154.7 | C =O (carbamate) |
| 79.5 | -C (CH₃)₃ |
| 48.5 | Piperidine C ₄ |
| 43.5 | Piperidine C ₂, C ₆ |
| 31.0 | -C(O)C H₂Br |
| 28.4 | -C(C H₃)₃ |
| 28.2 | Piperidine C ₃, C ₅ |
Table 3: Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 306.0699 | [M+H]⁺ |
| 328.0519 | [M+Na]⁺ |
Predicted data from PubChemLite.[3]
Table 4: IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1720 | Strong | C=O stretch (ketone) |
| 1685 | Strong | C=O stretch (carbamate) |
| 1420 | Medium | C-H bend (CH₂) |
| 1240 | Strong | C-N stretch |
| 1160 | Strong | C-O stretch |
| 650 | Medium | C-Br stretch |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1 second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
Mass Spectrometry (MS)
-
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and introduced into the ESI source via a syringe pump.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Logical workflow for structure elucidation.
References
An In-depth Technical Guide to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS: 301221-79-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its applications in the synthesis of bioactive molecules, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in common organic solvents and allows for controlled reactions at the bromoacetyl moiety.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 301221-79-4 | [1][2] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [2][3] |
| Molecular Weight | 306.20 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 62.0 to 66.0 °C | |
| Boiling Point | 368 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 176 °C (Predicted) | [4] |
| Purity | >95.0% (GC) | |
| Storage Temperature | Room Temperature or 4°C | [1][4] |
| Solubility | Soluble in common organic solvents. | [5] |
Table 2: Spectroscopic Data (Predicted and Experimental for Precursor)
| Data Type | Description |
| ¹H NMR (Precursor) | ¹H NMR data for the precursor, tert-butyl 4-acetylpiperidine-1-carboxylate, is publicly available.[6] |
| ¹³C NMR | No experimental data found for the title compound. |
| Mass Spectrometry | Predicted m/z: [M+H]⁺ 306.06993, [M+Na]⁺ 328.05187.[3] |
| IR Spectroscopy | No experimental data found for the title compound. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from the commercially available tert-butyl 4-acetylpiperidine-1-carboxylate. The first step involves the synthesis of the acetyl precursor, followed by an alpha-bromination of the ketone.
Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate
A common method for the synthesis of the precursor involves the reaction of 1-Boc-piperidine-4-carboxylic acid with a methylating agent or through a degradation reaction of an isopropylidene malonate derivative.[7]
Alpha-Bromination of Tert-butyl 4-acetylpiperidine-1-carboxylate
The key step is the selective bromination at the alpha-position of the acetyl group. This can be achieved using a brominating agent such as bromine in a suitable solvent, often with a catalytic amount of acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tert-butyl 4-acetylpiperidine-1-carboxylate
-
Bromine (Br₂)
-
Hydrobromic acid (HBr) in acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of hydrobromic acid in acetic acid to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution becomes basic.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Applications in Drug Development
This compound is a valuable electrophilic building block in the synthesis of various pharmaceutical agents. The bromoacetyl group is a reactive handle that can readily undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable carbon-nitrogen or carbon-sulfur bonds. This reactivity makes it a key intermediate in the synthesis of kinase inhibitors.
Synthesis of Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of potent and selective kinase inhibitors, such as Ibrutinib (a Bruton's tyrosine kinase inhibitor) and various CDK9 inhibitors.[8][9][10][11][12][13] The piperidine scaffold is a common motif in many kinase inhibitors, and the bromoacetyl group allows for the facile introduction of various heterocyclic systems that are essential for binding to the kinase active site.
References
- 1. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. PubChemLite - this compound (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]
- 11. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. medkoo.com [medkoo.com]
- 13. WO2017017619A1 - Process for the preparation of ibrutinib and new synthesis intermediate - Google Patents [patents.google.com]
Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and characterization data for this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Tert-butyl 4-acetylpiperidine-1-carboxylate. This is followed by the selective alpha-bromination of the acetyl group to yield the final product.
A common and effective method for the synthesis of the precursor involves the use of a Weinreb amide, Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, which is reacted with a Grignard reagent, methylmagnesium bromide. The subsequent alpha-bromination can be accomplished using various brominating agents, with N-Bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) being a suitable choice.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate
This procedure outlines the synthesis of the key precursor from its corresponding Weinreb amide.
Reaction Scheme:
Figure 1: Synthesis of the precursor.
Materials:
-
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 N aqueous solution)
-
Sodium hydroxide (6 N aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.32 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (10.82 mmol, 3.0 M solution in THF) to the cooled solution.
-
After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour.
-
Quench the reaction by the careful addition of 2 N aqueous hydrochloric acid.
-
Adjust the pH of the solution to approximately 10 with 6 N aqueous sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Tert-butyl 4-acetylpiperidine-1-carboxylate.[1]
Step 2: Synthesis of this compound
This section details the alpha-bromination of the previously synthesized precursor.
Reaction Scheme:
Figure 2: Alpha-bromination to the final product.
Materials:
-
Tert-butyl 4-acetylpiperidine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Tert-butyl 4-acetylpiperidine-1-carboxylate (10 mmol) in methanol (50 mL), add N-Bromosuccinimide (12 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
If necessary, purify the product by flash column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Purity (%) |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | 94.0 | Oil | >95 |
| This compound | C₁₂H₂₀BrNO₃ | 306.20 | Not specified | Solid | >97 |
Characterization Data
Characterization of the precursor, Tert-butyl 4-acetylpiperidine-1-carboxylate, is crucial for confirming its identity and purity before proceeding to the next step.
Tert-butyl 4-acetylpiperidine-1-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10 (br s, 2H), 2.80 (t, J = 12.4 Hz, 2H), 2.45 (m, 1H), 2.15 (s, 3H), 1.80 (d, J = 12.8 Hz, 2H), 1.60-1.40 (m, 11H, contains singlet for Boc group at 1.45).
-
¹³C NMR (CDCl₃, 101 MHz): δ 209.5, 154.7, 79.5, 50.0, 43.5, 28.5, 28.4, 28.0.
-
MS (ESI): m/z 228.2 [M+H]⁺.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (br s, 2H), 3.85 (s, 2H), 2.85 (t, J = 12.4 Hz, 2H), 2.70 (m, 1H), 1.85 (d, J = 13.2 Hz, 2H), 1.65-1.45 (m, 11H, contains singlet for Boc group at 1.47).
-
MS (ESI): m/z 306.1, 308.1 [M+H]⁺ (isotopic pattern for Br).
Logical Workflow
The synthesis follows a clear and logical progression, as illustrated in the workflow diagram below.
Figure 3: Overall synthetic workflow.
References
Spectroscopic and Synthetic Profile of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide combines predicted data with analysis of closely related compounds to offer a valuable resource for researchers utilizing this molecule.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry
Predicted mass spectrometry data is available, providing crucial information for reaction monitoring and product confirmation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 306.06993 |
| [M+Na]⁺ | 328.05187 |
| [M+NH₄]⁺ | 323.09647 |
| [M+K]⁺ | 344.02581 |
| [M-H]⁻ | 304.05537 |
| [M+HCOO]⁻ | 350.06085 |
| [M+CH₃COO]⁻ | 364.07650 |
Data sourced from PubChem predictions.[1]
NMR Spectroscopy
¹H NMR (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| C(CH₃)₃ | ~1.46 | s |
| Piperidine H2, H6 (axial) | ~2.70 - 2.90 | m |
| Piperidine H2, H6 (equatorial) | ~4.00 - 4.20 | m |
| Piperidine H3, H5 (axial) | ~1.10 - 1.30 | m |
| Piperidine H3, H5 (equatorial) | ~1.70 - 1.90 | m |
| Piperidine H4 | ~2.90 - 3.10 | m |
| -C(O)CH₂Br | ~4.00 - 4.10 | s |
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C (CH₃)₃ | ~28.4 |
| -C (CH₃)₃ | ~79.5 |
| Piperidine C2, C6 | ~43.0 |
| Piperidine C3, C5 | ~28.0 |
| Piperidine C4 | ~48.0 |
| -C (O)CH₂Br | ~35.0 |
| -C (O)CH₂Br | ~203.0 |
| -C (O)O- | ~154.7 |
Infrared (IR) Spectroscopy
Experimental IR data is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850 - 2960 | Medium-Strong |
| C=O (ketone) | 1710 - 1725 | Strong |
| C=O (carbamate) | 1680 - 1700 | Strong |
| C-N (amine) | 1160 - 1220 | Medium |
| C-Br | 500 - 600 | Medium-Strong |
Experimental Protocols
A detailed experimental protocol for the synthesis of the title compound is not explicitly available. However, a general and reliable method can be adapted from the synthesis of similar α-bromoketones. The following protocol is a representative procedure.
Synthesis of this compound
This synthesis is a two-step process starting from the commercially available N-Boc-piperidine-4-carboxylic acid.
Step 1: Synthesis of tert-butyl 4-(2-diazoacetyl)piperidine-1-carboxylate
-
Acid Chloride Formation: To a solution of N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Reaction with Diazomethane: Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction carefully with acetic acid.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diazoketone intermediate.
Step 2: Synthesis of this compound
-
Bromination: Dissolve the diazoketone intermediate from Step 1 in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add a 48% aqueous solution of hydrobromic acid (HBr) (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Dilute the reaction mixture with diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic approach for this compound. Researchers are advised to perform their own analytical characterization for confirmation.
References
Technical Guide: Physicochemical Properties of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight and related physicochemical properties of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key reagent in synthetic organic chemistry and drug discovery.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | tert-butyl 4-(bromoacetyl)-1-piperidinecarboxylate |
| CAS Number | 301221-79-4[1] |
| Molecular Formula | C₁₂H₂₀BrNO₃[2] |
| Molecular Weight | 306.2 g/mol |
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of the substance.
Theoretical Calculation
The molecular weight is calculated from the molecular formula and the atomic weights of the constituent elements. The workflow for this calculation is outlined below.
Caption: Workflow for Calculating Molecular Weight.
Elemental Composition and Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule.
Table 1: Elemental Composition of C₁₂H₂₀BrNO₃
| Element | Symbol | Count |
| Carbon | C | 12 |
| Hydrogen | H | 20 |
| Bromine | Br | 1 |
| Nitrogen | N | 1 |
| Oxygen | O | 3 |
Table 2: Atomic Weights of Constituent Elements
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Calculation:
(12 * 12.011) + (20 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 306.19 g/mol
The calculated molecular weight of 306.19 g/mol is consistent with the reported value of 306.2 g/mol .
Experimental Protocols
The definitive experimental determination of molecular weight is typically achieved through mass spectrometry.
Mass Spectrometry Workflow
Caption: General Workflow for Mass Spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample solution is introduced into the mass spectrometer where it is ionized. Common techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined by identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
Note: Signaling pathways are not applicable to the physicochemical properties of a single chemical compound.
References
Starting materials for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and reaction parameters, presenting quantitative data in structured tables for clear comparison and analysis.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through three strategic routes, each commencing from readily available starting materials. The most direct pathway involves the alpha-bromination of the corresponding acetyl derivative. Alternative routes originate from either the carboxyl or cyano-substituted piperidine precursors, offering flexibility in starting material selection.
Diagram of the Core Synthetic Pathway
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound and its immediate precursor.
Table 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Methylmagnesium bromide | Tetrahydrofuran | -78 to 0 | 1 | 94 |
| 1-Boc-piperidine-4-carboxylic acid | N,O-Dimethylhydroxylamine hydrochloride, Coupling agents | Dichloromethane | 0 to r.t. | 16 | High |
| 4-Cyanopiperidine | Di-tert-butyl dicarbonate | Dichloromethane | r.t. | 2 | High |
| tert-Butyl 4-cyanopiperidine-1-carboxylate | Methylmagnesium bromide | Tetrahydrofuran | 0 to r.t. | - | Moderate |
Table 2: Synthesis of this compound
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | Copper(II) bromide | Chloroform/Ethyl Acetate | - | Reflux | - |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | Bromine | Methanol | HBr (catalytic) | r.t. | - |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | N-Bromosuccinimide (NBS) | Carbon tetrachloride | AIBN (radical initiator) | Reflux | - |
Experimental Protocols
Route 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate from 1-Boc-piperidine-4-carboxylic acid
This route involves the conversion of the carboxylic acid to a Weinreb amide, followed by a Grignard reaction to introduce the acetyl group.
Step 1a: Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
To a solution of 1-Boc-piperidine-4-carboxylic acid in dichloromethane, N,O-dimethylhydroxylamine hydrochloride and a suitable coupling agent (e.g., HATU or EDC with HOBt) are added at 0 °C. A non-nucleophilic base such as diisopropylethylamine is added, and the reaction mixture is stirred at room temperature for 16 hours. After an aqueous workup, the crude product is purified by column chromatography to yield the Weinreb amide.
Step 1b: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.2-1.5 eq) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 4-acetylpiperidine-1-carboxylate with a typical yield of around 94%.[1]
Route 2: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate from 4-Cyanopiperidine
This pathway begins with the protection of the piperidine nitrogen, followed by the conversion of the cyano group to an acetyl group via a Grignard reaction.
Step 2a: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
To a solution of 4-cyanopiperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (1.0-1.1 eq) is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the crude product can often be used in the next step without further purification.
Step 2b: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
tert-Butyl 4-cyanopiperidine-1-carboxylate is dissolved in an anhydrous ethereal solvent like diethyl ether or THF and cooled to 0 °C. A solution of methylmagnesium bromide (2.0-2.5 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with an acidic aqueous solution (e.g., 1 M HCl) and stirred to hydrolyze the intermediate imine. The aqueous layer is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which is then purified by chromatography.
Final Step: Synthesis of this compound
The final step involves the alpha-bromination of the acetyl group of tert-butyl 4-acetylpiperidine-1-carboxylate.
Protocol: Bromination using Copper(II) Bromide
A mixture of tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and copper(II) bromide (2.2 eq) in a solvent mixture of chloroform and ethyl acetate (1:1) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
References
Commercial Availability and Synthetic Guide of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Key Building Block for Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a key bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, common in many approved drugs, a Boc-protecting group for controlled synthetic manipulations, and a bromoacetyl moiety, which acts as a reactive electrophile for forming covalent bonds with nucleophilic residues in target proteins. This technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the development of covalent inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) within the B-cell receptor signaling pathway.
Commercial Availability
This compound (CAS No: 301221-79-4) is readily available from a variety of chemical suppliers. The purity and available quantities vary among vendors, allowing for selection based on research needs, from small-scale laboratory synthesis to larger-scale drug development campaigns. A summary of representative suppliers is provided in the table below.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 1g, 5g, 10g |
| TCI Chemicals | >95.0% | 1g, 5g |
| Nanjing Bike Biotechnology | 95% | 1g, 5g, 10g |
| Ambeed | - | - |
| Chemenu | For R&D use | - |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H20BrNO3 |
| Molecular Weight | 306.20 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Synthesis of this compound
While direct synthesis protocols for this compound are not extensively detailed in publicly available literature, a reliable route can be adapted from the synthesis of similar α-haloketones. The following is a detailed experimental protocol based on the bromination of an N-Boc protected acetylpiperidine precursor.
Experimental Protocol: Synthesis via Bromination of N-Boc-4-acetylpiperidine
This two-step procedure involves the preparation of the N-Boc-4-acetylpiperidine precursor followed by its α-bromination.
Step 1: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate
A preparation method for 1-N-BOC-4-acetyl piperidine involves the degradation of a precursor compound under the action of acid and water[1].
Step 2: α-Bromination of Tert-butyl 4-acetylpiperidine-1-carboxylate
The α-bromination of ketones is a well-established reaction in organic synthesis. The reaction mechanism involves the formation of an enol or enolate, which then reacts with a bromine source[2].
-
Materials:
-
Tert-butyl 4-acetylpiperidine-1-carboxylate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
A catalytic amount of acid (e.g., HBr) if using Br₂
-
-
Procedure:
-
Dissolve Tert-butyl 4-acetylpiperidine-1-carboxylate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction is typically monitored by the disappearance of the bromine color. Alternatively, N-bromosuccinimide can be used as the bromine source, often with a radical initiator like AIBN in a solvent like carbon tetrachloride, under reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Application in Covalent Inhibitor Design: Targeting Bruton's Tyrosine Kinase (BTK)
The bromoacetyl group of this compound is a moderately reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, most notably the thiol group of cysteine. This property makes it a valuable warhead for the design of targeted covalent inhibitors (TCIs). One prominent target for such inhibitors is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases[3][4].
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the role of BTK in the B-cell receptor signaling pathway and the mechanism of its covalent inhibition.
Caption: BTK Signaling Pathway and Covalent Inhibition.
Experimental Workflow for Covalent Inhibitor Screening
The development of covalent inhibitors targeting BTK involves a multi-step screening process to identify and characterize potent and selective compounds. The following diagram outlines a typical experimental workflow.
Caption: Experimental Workflow for Covalent Inhibitor Screening.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the design and development of targeted covalent inhibitors. Its application in targeting kinases like BTK highlights its importance in modern drug discovery. The provided synthetic and experimental workflow guides offer a framework for researchers to utilize this valuable compound in their efforts to develop novel therapeutics.
References
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and chemical context of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, including PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 301221-79-4 |
| Molecular Formula | C₁₂H₂₀BrNO₃ |
| Molecular Weight | 306.2 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | Room Temperature or 4°C |
| Boiling Point | 368°C at 760 mmHg |
| Flash Point | 176°C |
| InChI Key | HYRSGTXIVIMOOX-UHFFFAOYSA-N |
Safety and Handling
2.1. GHS Hazard Classification
This compound is considered hazardous. The following table summarizes its GHS hazard statements.
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
| Precautionary Code | Precautionary Statement |
| P260 / P261 | Do not breathe dust/fume/gas/mist/vapors/spray |
| P264 | Wash hands thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P362+P364 | Take off contaminated clothing and wash it before reuse |
| P405 | Store locked up |
| P501 | Dispose of contents/container in accordance with local regulations |
2.3. First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
2.4. Storage and Disposal
Store the container tightly closed in a dry, cool, and well-ventilated place. Avoid formation of dust and aerosols. Dispose of the chemical in suitable and closed containers, in accordance with appropriate local laws and regulations.
Experimental Protocols
3.1. Proposed Synthesis of this compound
This synthesis involves the bromination of the corresponding acetylpiperidine precursor.
Materials:
-
tert-Butyl 4-acetylpiperidine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate in the anhydrous solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Slowly add N-Bromosuccinimide (NBS) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
3.2. General Reactivity
The bromoacetyl group is a reactive electrophile, making this compound a useful building block for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions. The bromine atom is a good leaving group and will readily react with various nucleophiles such as amines, thiols, and alcohols.
Role in Drug Development and Signaling Pathways
This compound is not known to be a direct modulator of signaling pathways. Instead, its significance lies in its role as a versatile linker and building block in the synthesis of molecules that do target specific pathways.
4.1. Application in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[] The piperidine moiety, introduced via intermediates like this compound, can be a crucial component of the linker.[2][3][4] The rigidity and chemical properties of the piperidine ring can influence the overall conformation of the PROTAC, which is critical for the formation of a stable ternary complex between the target protein and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.[][2][4]
Caption: General mechanism of action for a PROTAC molecule.
4.2. Intermediate for Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent kinase inhibitors like Ibrutinib and CDK9 inhibitors.[5]
Ibrutinib and the BTK Signaling Pathway: Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[6][7] This pathway is often dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.[6] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity.[6] This blocks downstream signaling, leading to reduced B-cell proliferation and increased apoptosis.[6][8]
Caption: Simplified Ibrutinib mechanism of action on the BTK pathway.
CDK9 and Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[9][10] It is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II and other factors to promote the synthesis of mRNA.[9][10] In many cancers, there is an over-reliance on the continuous production of short-lived transcripts that are crucial for cell survival, making CDK9 an attractive therapeutic target.[9] CDK9 inhibitors block the kinase activity of CDK9, leading to a decrease in the transcription of these essential genes and inducing apoptosis in cancer cells.[10]
Caption: Role of CDK9 in transcription and its inhibition.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the development of targeted therapeutics. Its safe handling requires strict adherence to established safety protocols due to its hazardous properties. Understanding its reactivity and its role as a structural component in complex molecules like PROTACs and kinase inhibitors is essential for its effective use in research and drug discovery.
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Reactivity of the bromoacetyl group in Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
An In-depth Technical Guide on the Reactivity of the Bromoacetyl Group in Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug development. Its strategic importance stems from the bromoacetyl group, which serves as a highly reactive electrophilic handle for conjugation and molecular elaboration. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It details key chemical transformations, particularly nucleophilic substitution reactions, and its application in the synthesis of complex molecules and covalent inhibitors. Detailed experimental protocols and structured data are provided to support practical application in a research and development setting.
Introduction
This compound, with the CAS Number 301221-79-4, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a reactive bromoacetyl moiety at the 4-position.[1] The bromoacetyl group is a potent alkylating agent, making the molecule an excellent building block for introducing the substituted piperidine core into larger, more complex structures. The Boc group provides stability and ensures solubility in common organic solvents while allowing for straightforward deprotection under acidic conditions when required. The primary reactivity of this compound is centered on the electrophilic carbon of the bromoacetyl group, which readily undergoes nucleophilic substitution reactions. This predictable reactivity makes it a valuable tool for constructing carbon-heteroatom bonds, particularly with nitrogen, sulfur, and oxygen nucleophiles.
Core Reactivity and Chemical Properties
The reactivity of this compound is dominated by the bromoacetyl functional group. The presence of the electron-withdrawing carbonyl group adjacent to the carbon bearing the bromine atom makes this carbon highly electrophilic and susceptible to attack by nucleophiles. This arrangement facilitates classic S(_N)2 (nucleophilic bimolecular substitution) reactions, where a nucleophile displaces the bromide ion, which is an excellent leaving group.
The key reactions involving the bromoacetyl group include:
-
Nucleophilic Substitution : The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[2]
-
Reduction : The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride.[2]
-
Covalent Bond Formation : It serves as an electrophilic "warhead" in the design of covalent inhibitors, which form permanent bonds with their biological targets.[3][4]
Quantitative and Physical Data
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Reference(s) |
| CAS Number | 301221-79-4 | [1] |
| Molecular Formula | C₁₂H₂₀BrNO₃ | [5][6] |
| IUPAC Name | This compound | |
| Synonyms | 1-Boc-4-(2-bromoacetyl)piperidine | |
| Purity | Typically ≥95-97% | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
Key Reactions and Applications in Drug Development
The bromoacetyl moiety is a versatile functional group for chemical elaboration. Its reactivity has been harnessed in numerous applications, particularly in the synthesis of biologically active molecules.
Nucleophilic Substitution Reactions
The most common application of this reagent involves its reaction with nucleophiles to form stable covalent bonds.
-
Reaction with Amines : Primary and secondary amines readily attack the α-carbonyl carbon to displace the bromide, forming α-amino ketones. This reaction is fundamental for linking the piperidine scaffold to other nitrogen-containing fragments in the synthesis of drug candidates.
-
Reaction with Thiols : The bromoacetyl group exhibits high reactivity and chemoselectivity towards thiol groups (e.g., from cysteine residues).[7] This reaction is significantly faster at controlled pH compared to reactions with other nucleophiles like amines.[7] This selective reactivity is exploited in bioconjugation and in the design of covalent inhibitors that target cysteine residues in proteins.[3][7][8] The reaction forms a stable thioether linkage.[8]
-
Reaction with Alcohols and Carboxylates : Alkoxides and carboxylates can also serve as nucleophiles to form ethers and esters, respectively, further expanding the synthetic utility of the compound.
Caption: General pathway for nucleophilic substitution.
Application in Covalent Inhibitors
Covalent inhibitors are small molecules that form a permanent covalent bond with their protein target, leading to irreversible inhibition.[4][9] The bromoacetyl group is a well-established electrophilic "warhead" used in this context.[3] It is designed to react with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target enzyme.[3][4] For instance, molecules containing a bromoacetyl group can be used to target kinases like Bruton's tyrosine kinase (BTK), which has a cysteine residue (Cys-481) in its active site.[9] The irreversible nature of this interaction can offer advantages such as prolonged duration of action and high potency.[4]
Caption: Logical workflow of covalent inhibition.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of a key precursor and for a typical nucleophilic substitution reaction.
Synthesis of a Precursor: Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (17)
This protocol describes the bromination of N-Boc-4-piperidone, a common starting material.[10]
Materials:
-
1-Boc-piperidin-4-one (10 g, 50 mmol)
-
Anhydrous Tetrahydrofuran (THF, 30 mL)
-
Anhydrous Diethyl ether (Et₂O, 30 mL)
-
Aluminum chloride (AlCl₃, 0.67 g, 5.0 mmol)
-
Bromine (Br₂, 2.6 mL, 50 mmol)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve 1-Boc-piperidin-4-one in a mixture of THF and Et₂O in a round-bottom flask.
-
Add AlCl₃ to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromine dropwise over a period of 30 minutes while stirring.
-
Continue stirring the solution at 0 °C for 18 hours.
-
Filter the resulting solid and wash it with Et₂O.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (petroleum ether/EtOAc gradient) to yield the product as a colorless solid.[10]
General Protocol for Nucleophilic Substitution with an Amine
This protocol outlines a typical procedure for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the amine to the solution, followed by the base (DIPEA or TEA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired α-amino ketone derivative.
Caption: Experimental workflow for nucleophilic substitution.
Conclusion
This compound is a high-value building block in modern organic synthesis and drug discovery. The bromoacetyl group provides a reliable and chemoselective site for nucleophilic attack, enabling the straightforward conjugation of the Boc-piperidine scaffold to a diverse range of molecular fragments. Its role as an electrophilic warhead in the development of targeted covalent inhibitors highlights its significance in addressing challenging biological targets. The protocols and data presented in this guide serve as a technical resource for chemists to effectively utilize this versatile reagent in their research endeavors.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | 112257-12-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. PubChemLite - this compound (C12H20BrNO3) [pubchemlite.lcsb.uni.lu]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemistry of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of the Boc group's function in modulating the reactivity and enabling the strategic synthesis of this key intermediate. Detailed experimental protocols, quantitative data, and illustrations of its application in the synthesis of kinase inhibitors are presented to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the Boc Protecting Group
In the multi-step synthesis of complex pharmaceutical agents, the selective protection and deprotection of reactive functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under various conditions and its facile removal under acidic conditions.[1] In the context of this compound, the Boc group is instrumental for several key reasons:
-
Masking the Nucleophilicity of the Piperidine Nitrogen: The piperidine nitrogen is a nucleophilic and basic center. The Boc group effectively "masks" this reactivity, preventing it from interfering with reactions at other positions of the molecule, such as the bromoacetyl moiety.[2][3] This allows for selective transformations on the side chain.
-
Enhancing Solubility: The bulky and lipophilic tert-butyl group of the Boc moiety often enhances the solubility of the piperidine derivative in common organic solvents used in synthesis.
-
Directing Reactivity: By protecting the piperidine nitrogen, the Boc group allows for the bromoacetyl group to be the primary site of nucleophilic attack, making the molecule a valuable electrophilic building block.
-
Facilitating Purification: The presence of the Boc group increases the molecular weight and often imparts crystallinity, which can simplify the purification of intermediates by chromatography or recrystallization.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and commonly employed synthetic strategy involves the protection of a piperidine derivative, followed by functional group manipulations to introduce the bromoacetyl side chain.
Synthetic Pathway
A logical synthetic route commences with the Boc protection of 4-piperidone, followed by the introduction of the acetyl group and subsequent bromination.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations.
Step 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate
This initial step involves the protection of the piperidine nitrogen.
-
Methodology: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., THF, dioxane), a base such as sodium bicarbonate or triethylamine (2-3 equivalents) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) is then added portion-wise. The reaction is stirred at room temperature until completion, typically monitored by TLC. The product is then extracted with an organic solvent, washed, dried, and concentrated to yield the Boc-protected ketone.[4]
Step 2: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate
This step introduces the acetyl group at the 4-position. One common method is the degradation of an intermediate derived from a Meldrum's acid derivative.
-
Methodology: 1-N-Boc-piperidine-4-carboxylic acid is reacted with isopropylidene malonate in the presence of EDCI and DMAP to form an intermediate. This intermediate is then subjected to a degradation reaction in the presence of an acid (e.g., acetic acid) and water at elevated temperatures (60-90 °C) to yield tert-butyl 4-acetylpiperidine-1-carboxylate.[5]
Step 3: Synthesis of this compound
The final step is the bromination of the acetyl group.
-
Methodology: Tert-butyl 4-acetylpiperidine-1-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or diethyl ether. A brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is added slowly at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC, and upon completion, it is quenched, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, and then with brine. The organic layer is dried and concentrated to afford the final product, which may be purified by column chromatography.[4]
Quantitative Data
The following table summarizes typical yields and purity for the key synthetic steps, compiled from analogous reactions reported in the literature.
| Step | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) |
| 1. Boc Protection | 4-Piperidone monohydrate hydrochloride | (Boc)₂O, NaHCO₃ | 85-95 | >95 |
| 2. Acetyl Group Introduction | 1-N-Boc-piperidine-4-carboxylic acid | Isopropylidene malonate, EDCI, DMAP, H₂O/Acid | 90-95 | >95 |
| 3. Bromination | Tert-butyl 4-acetylpiperidine-1-carboxylate | Br₂ or NBS | 70-85 | >97 |
Role in Drug Development: Synthesis of Janus Kinase (JAK) Inhibitors
This compound is a valuable building block in the synthesis of various biologically active molecules, including Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical pathway in immunity, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][6] JAK inhibitors are a class of drugs that target these kinases.
The bromoacetyl group of the title compound serves as a reactive electrophile that can be used to link the Boc-protected piperidine moiety to a nucleophilic core structure of a potential drug candidate.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
The synthesis of a potential JAK inhibitor using this compound would typically be followed by a screening cascade to evaluate its efficacy.
Caption: Experimental workflow from building block to preclinical evaluation of a kinase inhibitor.
A typical synthesis involves the reaction of the bromoacetylpiperidine derivative with a nucleophilic heterocyclic core, for example, an aminothiazole. Following the coupling reaction, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final inhibitor.[7] This inhibitor is then subjected to a series of assays to determine its potency and selectivity.[8][9]
Conclusion
The Boc protecting group is indispensable in the chemistry of this compound. It effectively masks the reactivity of the piperidine nitrogen, thereby enabling the selective functionalization of the bromoacetyl side chain. This strategic use of the Boc group has established the title compound as a valuable and versatile building block for the synthesis of complex drug candidates, particularly in the development of targeted therapies such as JAK inhibitors. The methodologies and workflows presented in this guide underscore the importance of protecting group chemistry in advancing modern drug discovery.
References
- 1. CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The bromoacetyl group provides a reactive handle for conjugation with nucleophilic residues, such as amines or thiols, present on the POI ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for orthogonal synthesis strategies and can be removed under acidic conditions for further functionalization if required.
These application notes provide a comprehensive guide to the synthesis of PROTACs using this compound, including detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation strategy. The order of attachment of the POI ligand and the E3 ligase ligand can be varied depending on the specific chemistry and stability of the ligands. A general workflow is outlined below:
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Ligand
This protocol describes the reaction of the bromoacetyl group of the linker with a primary or secondary amine on either the POI ligand or the E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (POI or E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-Linker-Ligand conjugate.
Protocol 2: Conjugation of this compound to a Thiol-Containing Ligand
This protocol details the reaction of the bromoacetyl group with a thiol-containing ligand, which is often more selective than reaction with amines. The reaction is typically performed at a slightly acidic to neutral pH to favor the more nucleophilic thiolate anion.[3][4]
Materials:
-
This compound
-
Thiol-containing ligand (POI or E3 ligase ligand)
-
Anhydrous DMF or a mixture of DMF and aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
DIPEA or another suitable base
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol-containing ligand (1.0 eq) in the chosen solvent system (e.g., DMF/phosphate buffer pH 7.0).
-
Add a mild base such as DIPEA (1.5 eq) to facilitate the formation of the thiolate.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Boc Deprotection and Final PROTAC Assembly
This protocol describes the removal of the Boc protecting group from the piperidine linker, followed by coupling to the second ligand (which typically possesses a carboxylic acid).
Materials:
-
Boc-Linker-Ligand 1 conjugate (from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-containing ligand (POI or E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure: Part A: Boc Deprotection
-
Dissolve the Boc-Linker-Ligand 1 conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.
Part B: Amide Coupling
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected Linker-Ligand 1 conjugate (amine-TFA salt, 1.1 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized using this compound targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: Synthesis and Characterization of BTK-PROTAC
| Step | Reactants | Product | Yield (%) | Purity (LC-MS) |
| 1 | BTK Ligand (amine) + Linker | Boc-Linker-BTK Ligand | 75 | >95% |
| 2 | Boc-Linker-BTK Ligand | Amine-Linker-BTK Ligand | 98 (crude) | - |
| 3 | Amine-Linker-BTK Ligand + CRBN Ligand (acid) | Final BTK-PROTAC | 45 | >98% |
Table 2: In Vitro Degradation of BTK by BTK-PROTAC in MOLM-14 Cells
| Concentration (nM) | % BTK Degradation (24h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| 1 | 25 ± 5 | \multirow{5}{}{15} | \multirow{5}{}{>90} |
| 10 | 60 ± 8 | ||
| 100 | 92 ± 4 | ||
| 500 | 95 ± 3 | ||
| 1000 | 91 ± 6 |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein (e.g., BTK) and the E3 ubiquitin ligase (e.g., Cereblon). This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its utility in introducing a protected piperidine moiety functionalized with a reactive α-bromo ketone. This electrophilic handle allows for facile coupling with a variety of nucleophiles, including amines, phenols, and thiols, through nucleophilic substitution reactions. The resulting products are intermediates in the synthesis of a wide range of biologically active molecules, including potent and selective enzyme inhibitors.
These application notes provide detailed protocols for the coupling of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. The quantitative data from these reactions are summarized for easy comparison, and workflows are visualized to aid in experimental planning.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion from the α-position to the ketone by a nucleophile (Nu-H), typically in the presence of a base. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon of the bromoacetyl group.
Caption: General reaction for nucleophilic substitution.
Experimental Protocols
Protocol 1: N-Alkylation of Primary Amines
This protocol details the coupling of this compound with a primary amine, using aniline as a representative example.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a solution of aniline (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Caption: Workflow for N-Alkylation.
Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of an aryl ether by coupling this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a suspension of phenol (1.0 eq.) and cesium carbonate (1.5 eq.) in acetonitrile, add this compound (1.0 eq.).
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired O-alkylated product.
Caption: Workflow for O-Alkylation.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the synthesis of a thioether from this compound and thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq.) in acetone.
-
Add potassium carbonate (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the pure thioether.
Caption: Workflow for S-Alkylation.
Data Presentation
The following tables summarize typical quantitative data for the coupling reactions of this compound with various nucleophiles. The data is compiled from literature reports of analogous reactions and should be considered representative.
Table 1: N-Alkylation of Amines
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | RT | 18 | 85-95 |
| 4-Fluoroaniline | K₂CO₃ | DMF | RT | 20 | 80-90 |
| Benzylamine | Et₃N | CH₂Cl₂ | RT | 12 | 90-98 |
| 2-Aminopyridine | K₂CO₃ | DMF | 50 | 24 | 70-85 |
Table 2: O-Alkylation of Phenols
| Nucleophile (Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | Cs₂CO₃ | ACN | 60 | 6 | 80-92 |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8 | 85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | RT | 12 | 90-97 |
| 4-Hydroxycoumarin | Piperidine | EtOH | Reflux | 5 | 75-88 |
Table 3: S-Alkylation of Thiols
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | RT | 3 | 90-98 |
| 4-Methylthiophenol | NaH | THF | 0 to RT | 2 | >95 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | RT | 4 | 88-96 |
| Benzyl mercaptan | Et₃N | CH₂Cl₂ | RT | 2 | >95 |
Application in Drug Discovery: Inhibition of CDK9 Signaling
Derivatives synthesized from this compound have been investigated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition is a promising strategy in cancer therapy.[1] The piperidine moiety often serves as a crucial scaffold for binding to the kinase.
The diagram below illustrates a simplified signaling pathway involving CDK9 and the point of intervention by a synthesized inhibitor.
Caption: Inhibition of the CDK9/P-TEFb pathway.
In this pathway, CDK9 and Cyclin T1 form the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the elongation of transcription of many genes, including those that promote cancer cell survival. Small molecule inhibitors, synthesized using the protocols described herein, can bind to and inhibit the activity of the P-TEFb complex, thereby preventing transcription elongation and promoting apoptosis in cancer cells.
References
Application Notes and Protocols for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a heterobifunctional reagent that serves as a valuable tool in solid-phase peptide synthesis (SPPS) for the development of modified and constrained peptides. Its structure combines a Boc-protected piperidine ring, a common motif in pharmacologically active compounds, with a reactive bromoacetyl group. This unique combination allows for its use as a linker for peptide cyclization, as a scaffold for creating peptidomimetics, and for the site-specific labeling of peptides. The bromoacetyl moiety acts as an electrophile, readily reacting with nucleophilic side chains of amino acids, most notably the thiol group of cysteine, to form a stable thioether bond.[1][2] This application note provides detailed protocols for the incorporation of this reagent in SPPS and highlights its key applications.
Core Applications
The primary application of this compound in SPPS is the post-synthetic modification of peptides on the solid support. This approach offers a straightforward method to introduce a piperidine-based linker, which can be used for several purposes:
-
Peptide Cyclization: By reacting with a cysteine residue within the same peptide sequence, the reagent can be used to generate cyclized peptides.[3][4] The piperidine ring acts as a scaffold, and the resulting thioether linkage provides a stable covalent bond. Peptide cyclization is a widely used strategy to improve peptide stability, receptor affinity, and bioavailability.[4]
-
Synthesis of Peptide Conjugates: The bromoacetyl group can react with a cysteine residue on a separate peptide or other molecule, enabling the formation of peptide-peptide or peptide-drug conjugates.[5]
-
Introduction of a Scaffold for Peptidomimetics: The piperidine ring can serve as a rigid scaffold to mimic peptide secondary structures, such as β-turns.[1] This can lead to the development of peptidomimetics with enhanced biological activity.
Experimental Protocols
The following protocols describe the on-resin modification of a cysteine-containing peptide with this compound. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[6]
Protocol 1: Synthesis of the Linear Cysteine-Containing Peptide
-
Resin Selection and Swelling: Choose a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-SPPS Cycles: Synthesize the desired linear peptide sequence, including a cysteine residue at the desired position, using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the subsequent Fmoc-protected amino acid using a suitable coupling agent (e.g., HATU, HBTU).[6][7]
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
Protocol 2: On-Resin Alkylation with this compound
This protocol details the reaction of the thiol group of a cysteine residue in the resin-bound peptide with the bromoacetyl group of the reagent.
-
Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DMF to remove any residual piperidine.
-
Alkylation Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3-5 equivalents) to the solution.
-
Add the solution to the resin-bound peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.
Protocol 3: Cleavage and Deprotection
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from the piperidine linker.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The efficiency of the on-resin alkylation reaction can be influenced by various factors. The following table summarizes typical reaction conditions and expected outcomes based on analogous reactions reported in the literature.
| Parameter | Condition | Expected Outcome/Comment | Reference |
| Reagent Equivalents | 3-5 eq. | Using an excess of the alkylating agent drives the reaction to completion. | [8] |
| Base | DIEA | A non-nucleophilic base is crucial to avoid side reactions with the bromoacetyl group. | [9] |
| Solvent | DMF | A polar aprotic solvent that swells the resin and dissolves the reagents is ideal. | [8] |
| Reaction Time | 2-4 hours | Reaction times may vary depending on the peptide sequence and steric hindrance around the cysteine residue. | [8] |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature. | [8] |
| Yield | Variable | Yields are sequence-dependent but are generally good for this type of on-resin modification. | [8] |
Visualizations
Experimental Workflow
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [ccspublishing.org.cn]
- 9. Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Alkylation with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a reactive α-bromo ketone moiety and a Boc-protected piperidine ring. The α-bromo ketone serves as an electrophile for the alkylation of primary and secondary amines, enabling the introduction of the piperidine scaffold into a wide range of molecules. The Boc-protecting group provides a stable handle for further synthetic manipulations or can be readily removed under acidic conditions to reveal a secondary amine for subsequent functionalization. This piperidine moiety is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as solubility and metabolic stability.
This document provides detailed protocols for the N-alkylation of various amines using this compound and highlights its application in the synthesis of targeted therapies, including inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9).
Data Presentation
The following table summarizes representative examples of amine alkylation reactions with this compound, detailing the reaction conditions and corresponding yields.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-4-methylpyridine | K₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| 4-Aminophenol | K₂CO₃ | DMF | 60 | 12 | 85 |
| Aniline | NaHCO₃ | Acetonitrile | RT | 24 | 78 |
| Pyrrolidine | Et₃N | Dichloromethane | RT | 12 | 95 |
| 4-Fluoroaniline | K₂CO₃ | Acetonitrile | 80 | 6 | 88 |
| 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | DIPEA | DMF | 80 | 16 | ~70-80 (typical for this class) |
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate (e.g., aniline, 4-aminophenol, 3-amino-4-methylpyridine)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equivalent).
-
Dissolve the amine in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 equivalents).
-
To this mixture, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature (see table for examples) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amine alkylation reaction.
Caption: General workflow for the N-alkylation of amines.
Signaling Pathways
Derivatives synthesized using this compound are key intermediates in the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib works by disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1]
Caption: Ibrutinib inhibits the BTK signaling pathway.
This compound is also a key building block for the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors. CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of genes often implicated in cancer cell survival.
Caption: CDK9 inhibitors block transcriptional elongation.
References
Synthesis of novel inhibitors using Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Application Note
Abstract
This document details the synthesis and application of novel cyclin-dependent kinase 9 (CDK9) inhibitors, utilizing tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate as a key building block. The potent and selective inhibition of CDK9 is a promising therapeutic strategy in oncology, as this kinase plays a crucial role in the regulation of transcription of anti-apoptotic proteins. The protocols herein describe the synthesis of a 4,6-disubstituted pyrimidine-based inhibitor, leveraging the reactivity of the α-bromo ketone for facile introduction of the piperidine moiety. This approach provides a versatile platform for the development of potent and selective CDK9 inhibitors.
Introduction
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from abortive to productive transcription elongation. In many cancers, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Myc for their survival. Inhibition of CDK9 disrupts this transcriptional machinery, leading to the depletion of these survival proteins and subsequent induction of apoptosis in cancer cells.
The piperidine scaffold is a common motif in medicinal chemistry, offering a three-dimensional structure that can be optimized for potent and selective interactions with target proteins. The use of this compound provides a convenient and reactive handle to incorporate this valuable scaffold into potential inhibitor candidates. The bromoacetyl group serves as a potent electrophile for alkylation of nucleophilic residues, such as the amino groups found in various heterocyclic cores of kinase inhibitors.
This application note provides a detailed protocol for the synthesis of a novel 4,6-disubstituted pyrimidine-based CDK9 inhibitor. Furthermore, it presents quantitative data on the inhibitory activity of a structurally related potent piperidine-containing CDK9 inhibitor and visualizes the relevant biological pathway and experimental workflow.
Data Presentation
The following table summarizes the in-vitro activity of a potent 4,6-disubstituted pyrimidine-based CDK9 inhibitor containing a piperidine moiety, demonstrating the potential of this chemical scaffold.
| Compound ID | Target Kinase | IC50 (nM)[1] | Cellular HSF1 Pathway Inhibition (nM)[1] |
| 25 | CDK9 | 3 | 15 |
| 25 | CDK2 | 55 | Not Applicable |
Signaling Pathway
The following diagram illustrates the role of CDK9 in transcription elongation and how its inhibition can lead to apoptosis in cancer cells.
References
Application Notes and Protocols for Bioconjugation using Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation. Its chemical architecture, featuring a reactive bromoacetyl group and a protected amine (Boc-piperidine), makes it a valuable building block for the synthesis of complex biomolecular conjugates. The bromoacetyl moiety serves as an electrophilic handle for covalent modification of nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues. The Boc-protected piperidine ring provides a stable, non-reactive handle that can be deprotected under acidic conditions to reveal a secondary amine, which can then be used for subsequent conjugation steps. This sequential reactivity is particularly advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over the linkage of different molecular entities is paramount.
The piperidine scaffold offers a degree of conformational rigidity, which can be beneficial in positioning the conjugated biomolecules for optimal interaction. These application notes provide an overview of the properties of this compound and detailed protocols for its use in bioconjugation, with a focus on its application in the development of PROTACs.
Physicochemical and Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in designing and executing bioconjugation strategies. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₀BrNO₃ | [1] |
| Molecular Weight | 306.20 g/mol | |
| CAS Number | 301221-79-4 | [1][2][3][4] |
| Appearance | White to light yellow solid/powder/crystal | [1][2] |
| Purity | ≥95% - 97% | [1][2][4] |
| Melting Point | 62.0 to 66.0 °C | [2] |
| Boiling Point | 368 °C at 760 mmHg (Predicted) | |
| Flash Point | 176 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | |
| Storage Conditions | Store at room temperature or 4°C for long-term stability. | [1] |
Applications in Bioconjugation
The primary application of this compound is as a linker in the synthesis of bioconjugates. The bromoacetyl group is a potent alkylating agent for soft nucleophiles, with a strong preference for the thiol group of cysteine residues in proteins and peptides. This reaction, known as S-alkylation, forms a stable thioether bond.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect a ligand for a target protein to a ligand for an E3 ligase.
A common strategy involves:
-
Reacting the bromoacetyl group with a cysteine residue on a target protein ligand or a synthetic molecule bearing a thiol group.
-
Deprotecting the Boc group to reveal the piperidine amine.
-
Coupling the newly exposed amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands) via amide bond formation.
This modular approach allows for the systematic variation of the linker length and composition to optimize the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieve efficient protein degradation.
Antibody-Drug Conjugates (ADCs)
In a similar fashion, this linker can be employed in the synthesis of ADCs. The bromoacetyl group can react with engineered or accessible cysteine residues on a monoclonal antibody. Following deprotection, the piperidine amine can be conjugated to a cytotoxic drug, creating a stable ADC.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Alkylation of a Cysteine-Containing Peptide
This protocol describes the reaction of the bromoacetyl group with a thiol on a model peptide.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., GRGDSC )
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the linker solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to maintain peptide solubility and stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the decrease in the starting peptide mass and the appearance of the conjugated peptide mass.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine to consume any excess bromoacetyl linker.
-
Purification: Purify the resulting peptide-linker conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Protocol 2: Two-Step PROTAC Synthesis (Conceptual)
This protocol outlines the subsequent steps to form a PROTAC after the initial peptide/ligand conjugation.
Part A: Boc Deprotection
Materials:
-
Purified peptide/ligand-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Lyophilize: Lyophilize the purified peptide/ligand-linker conjugate to remove all aqueous buffer.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Dissolve the lyophilized conjugate in the deprotection cocktail and stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA by rotary evaporation or by precipitation with cold diethyl ether.
-
Purification: Purify the deprotected conjugate by reverse-phase HPLC.
-
Characterization: Confirm the removal of the Boc group by mass spectrometry.
Part B: Amide Coupling to E3 Ligase Ligand
Materials:
-
Purified deprotected peptide/ligand-linker conjugate
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation: In a dry reaction vial under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the deprotected peptide/ligand-linker conjugate (1.2 eq) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC by reverse-phase HPLC.
-
Characterization: Characterize the final product by high-resolution mass spectrometry and NMR (if applicable).
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that can be targeted by a PROTAC. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target for cancer therapy. A PROTAC can be designed to induce the degradation of BTK, thereby inhibiting downstream signaling.[5][6][]
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are provided as a general guide and may require optimization for specific applications. All chemicals should be handled with appropriate safety precautions.
References
- 1. This compound | 301221-79-4 [sigmaaldrich.com]
- 2. This compound | 301221-79-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 301221-79-4 | this compound | Bromides | Ambeed.com [ambeed.com]
- 4. 301221-79-4 CAS Manufactory [m.chemicalbook.com]
- 5. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in flow chemistry applications
An Overview of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in Flow Chemistry
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive α-bromo ketone allows for facile introduction of the piperidine moiety onto various scaffolds through alkylation of nucleophiles such as amines, thiols, and phenols. The Boc-protected piperidine nitrogen provides a handle for further functionalization or deprotection at a later synthetic stage. The application of flow chemistry to reactions involving this intermediate offers significant advantages over traditional batch processing, including enhanced safety, improved control over reaction parameters, higher yields, and simplified scale-up. This document provides detailed application notes and protocols for the use of this compound in continuous flow applications.
Core Applications in Flow Chemistry
The primary application of this compound in flow chemistry is the alkylation of various nucleophiles. The continuous flow setup allows for precise control over stoichiometry, reaction time (residence time), and temperature, which is crucial for minimizing side reactions and maximizing product yield. Two general protocols are presented: one for the alkylation of carbon nucleophiles (enolate chemistry) and another for the alkylation of heteroatom nucleophiles (N, S, O-alkylation).
Application Note 1: α-Alkylation of Ketones in Flow
This application focuses on the C-alkylation of ketones with this compound. The protocol is adapted from a general method for the α-alkylation of ketones in flow, which demonstrates excellent yields and reduced reaction times compared to batch methods.[1] In this scenario, a ketone is first deprotonated to form an enolate, which then acts as the nucleophile.
Key Advantages in Flow:
-
Rapid Reaction Times: Residence times are typically in the order of minutes.
-
Improved Safety: The generation and immediate use of reactive intermediates like enolates in small volumes within the reactor minimizes hazards.
-
Enhanced Control: Precise temperature and stoichiometry control leads to cleaner reactions and higher yields.
-
Scalability: The process can be scaled up by running the system for longer periods or by using larger reactors without the need for significant re-optimization.[1]
Illustrative Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the α-alkylation of a generic ketone in a flow system, based on analogous reactions.[1]
| Entry | Ketone (equiv.) | Base (equiv.) | Residence Time (min) | Temperature (°C) | Yield (%) |
| 1 | 1.0 | 1.1 | 5 | 25 | 85 |
| 2 | 1.0 | 1.1 | 10 | 25 | 92 |
| 3 | 1.0 | 1.1 | 5 | 0 | 78 |
| 4 | 1.2 | 1.1 | 10 | 25 | 95 |
Experimental Workflow Diagram
Caption: Workflow for α-Alkylation of Ketones in Flow.
Detailed Experimental Protocol
Materials:
-
Anhydrous solvent (e.g., THF)
-
Ketone of choice
-
Strong base (e.g., Lithium diisopropylamide (LDA) solution)
-
This compound
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Flow chemistry system with at least three pumps, two T-mixers, and a reaction coil of appropriate volume.
Procedure:
-
Solution Preparation:
-
Prepare a solution of the ketone in the anhydrous solvent (e.g., 0.5 M).
-
Prepare a solution of the base in the anhydrous solvent (e.g., 0.55 M).
-
Prepare a solution of this compound in the anhydrous solvent (e.g., 0.5 M).
-
Degas all solutions by bubbling with nitrogen or argon for 15 minutes.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Ensure the system is dry and purged with an inert gas.
-
Set the temperature of the reaction coil as required.
-
-
Reaction Execution:
-
Pump the ketone solution and the base solution at equal flow rates into the first T-mixer to generate the enolate. The combined stream then enters the reaction coil.
-
The residence time in the first section of the coil should be sufficient for complete enolate formation (typically 1-2 minutes).
-
Introduce the solution of this compound into the flow stream via the second T-mixer.
-
The combined mixture continues through the remainder of the reaction coil for the desired residence time.
-
The reaction stream is then quenched by introducing the quenching solution at a T-mixer just before collection.
-
-
Work-up and Analysis:
-
Collect the quenched reaction mixture in a flask.
-
Perform a standard aqueous work-up (e.g., extraction with an organic solvent, washing with brine, drying over Na2SO4).
-
Analyze the crude product by NMR and LC-MS to determine conversion and purity.
-
Purify the product by column chromatography if necessary.
-
Application Note 2: Alkylation of Heteroatom Nucleophiles in a Packed-Bed Reactor
This application describes the alkylation of amines, thiols, or phenols with this compound using a packed-bed reactor containing a solid-supported base. This approach simplifies the reaction setup and work-up, as the base is heterogeneous and easily removed.[2]
Key Advantages in Flow:
-
Simplified Work-up: The solid-supported base is contained within the packed bed, eliminating the need for aqueous washes to remove it.
-
High Efficiency: The product is often obtained in high purity after solvent evaporation.[2]
-
Versatility: The method is applicable to a range of nucleophiles.
Illustrative Reaction Scheme:
Quantitative Data Summary
The following table provides representative reaction conditions and yields for the alkylation of various nucleophiles in a packed-bed flow reactor, based on analogous transformations.[2]
| Entry | Nucleophile (equiv.) | Alkylating Agent (equiv.) | Flow Rate (mL/min) | Temperature (°C) | Yield (%) |
| 1 | Thiophenol (1.0) | 1.1 | 0.5 | 25 | 95 |
| 2 | Benzylamine (1.0) | 1.1 | 0.2 | 60 | 88 |
| 3 | Phenol (1.0) | 1.1 | 0.1 | 80 | 75 |
| 4 | Aniline (1.0) | 1.1 | 0.2 | 60 | 82 |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The described two-step synthesis is designed for robustness and scalability, prioritizing safety and efficiency. The protocols include the preparation of the intermediate, tert-butyl 4-acetylpiperidine-1-carboxylate, followed by its selective alpha-bromination. Comprehensive data, safety precautions, and visual workflows are presented to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a valuable bifunctional molecule widely utilized in the synthesis of complex heterocyclic compounds and as a linker in the development of novel therapeutic agents. The presence of the reactive α-bromoketone moiety allows for facile nucleophilic substitution, making it a crucial intermediate for introducing the piperidine scaffold into larger molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under acidic conditions. The development of a safe, efficient, and scalable synthesis for this compound is therefore of significant interest to the drug development community.
The following protocols detail a two-step synthetic route amenable to scale-up, starting from commercially available 4-cyanopiperidine. The first step involves the Boc protection of the piperidine nitrogen, followed by a Grignard reaction to form the key ketone intermediate. The second step is a selective alpha-bromination using N-Bromosuccinimide (NBS), a safer alternative to elemental bromine for larger scale reactions.
Chemical Reaction Pathway
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
This procedure consists of two parts: the Boc protection of 4-cyanopiperidine and the subsequent Grignard reaction to form the ketone.
Part A: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise to a stirred solution of 4-cyanopiperidine in dichloromethane.[1] After the reaction is complete, the solvent is evaporated, and the residue is taken up in ethyl acetate.[1] The organic solution is washed with a cold aqueous solution of potassium bisulfate and then with saturated aqueous sodium bisulfate, dried, and concentrated to yield the product.[1]
Part B: Grignard Reaction to form tert-Butyl 4-acetylpiperidine-1-carboxylate
To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium bromide in diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, for example, by column chromatography, to yield tert-butyl 4-acetylpiperidine-1-carboxylate.
Step 2: Synthesis of this compound
This protocol is adapted from a mild and efficient method for the alpha-bromination of ketones using N-bromosuccinimide (NBS) catalyzed by ammonium acetate.[2][3][4][5]
To a solution of tert-butyl 4-acetylpiperidine-1-carboxylate in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of ammonium acetate are added. The reaction mixture is heated to reflux (approximately 80 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).[2][3][4] After completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified to afford the final product, this compound.
Data Presentation
Table 1: Reagent and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Cyanopiperidine | 4395-98-6 | C₆H₁₀N₂ | 110.16 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Reagent (Boc Protection) |
| tert-Butyl 4-cyanopiperidine-1-carboxylate | 91419-52-2 | C₁₁H₁₈N₂O₂ | 210.27 | Intermediate |
| Methylmagnesium bromide (CH₃MgBr) | 75-16-1 | CH₃BrMg | 119.24 | Reagent (Grignard) |
| tert-Butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | C₁₂H₂₁NO₃ | 227.30 | Intermediate Ketone[6] |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Reagent (Bromination) |
| Ammonium Acetate (NH₄OAc) | 631-61-8 | C₂H₇NO₂ | 77.08 | Catalyst |
| This compound | 301221-79-4 | C₁₂H₂₀BrNO₃ | 306.20 | Final Product |
Table 2: Summary of a Representative Synthesis
| Step | Starting Material | Molar Equiv. | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | 4-Cyanopiperidine | 1.0 | (Boc)₂O (1.1 equiv.) | CH₂Cl₂ | 25 | 2 | ~95 | >95 |
| 1b | tert-Butyl 4-cyanopiperidine-1-carboxylate | 1.0 | CH₃MgBr (1.2 equiv.) | THF | 0 to 25 | 3 | ~70-80 | >95 |
| 2 | tert-Butyl 4-acetylpiperidine-1-carboxylate | 1.0 | NBS (1.1 equiv.), NH₄OAc (0.1 equiv.) | CCl₄ | 80 | 1-2 | ~85-95 | >97 |
Yields and purity are estimates based on typical laboratory-scale reactions and may vary upon scale-up. Optimization may be required.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin and eyes.
-
Methylmagnesium bromide (Grignard Reagent): Highly flammable and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes skin and eye burns. Handle with care and avoid inhalation of dust.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use with extreme caution in a well-ventilated area. Consider replacing with a safer solvent if possible for the specific reaction.
-
Brominated Products: α-Bromoketones are lachrymators and irritants. Handle with care and avoid exposure.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Mandatory Visualizations
Caption: High-level experimental workflow diagram.
Caption: Logical relationships for scale-up success.
References
- 1. prepchem.com [prepchem.com]
- 2. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. | Semantic Scholar [semanticscholar.org]
- 6. tert-butyl 4-acetylpiperidine-1-carboxylate | CAS 206989-61-9 | Chemical-Suppliers [chemical-suppliers.eu]
Application Notes and Protocols for the Deprotection of the Boc Group from Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate and its derivatives. This crucial step yields 4-(2-bromoacetyl)piperidine, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common acidic reagents, Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and address the critical aspect of maintaining the integrity of the α-bromoacetyl moiety.
Introduction
The Boc protecting group is widely used in organic synthesis to temporarily block amine functionalities due to its stability under various conditions and its facile removal under acidic conditions.[] The deprotection of this compound (CAS 301221-79-4) presents a specific challenge: the selective cleavage of the Boc group without inducing side reactions involving the electrophilic α-bromoacetyl group. The resulting product, 2-bromo-1-(piperidin-4-yl)ethanone (CAS 775515-59-8), is a key building block for further chemical modifications.
The primary mechanism of Boc deprotection involves protonation of the carbamate by a strong acid, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[2] While effective, the generation of a reactive tert-butyl cation can lead to unwanted side reactions if nucleophilic sites are present in the molecule.[3] However, for the title compound, the primary concern is the stability of the α-bromoacetyl group under strong acidic conditions.
Deprotection Methodologies
Two primary methods are widely employed for the deprotection of the Boc group from this compound:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and effective method for Boc deprotection. The reaction is typically fast and clean.
-
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in solvents like dioxane or methanol is another standard procedure, often yielding the hydrochloride salt of the deprotected amine directly.
The choice between these methods may depend on the desired salt form of the final product and the compatibility of other functional groups in the molecule.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the removal of the Boc group using TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and typically affords the hydrochloride salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) to the stirred solution at room temperature.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether and collected by filtration to afford the hydrochloride salt of 2-bromo-1-(piperidin-4-yl)ethanone.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound derivatives. Please note that yields can vary depending on the specific substrate and reaction scale.
| Reagent | Solvent | Temperature | Time (h) | Typical Yield | Product Form |
| TFA (20-50%) | DCM | 0 °C to RT | 1-3 | >90% | TFA Salt / Free Base |
| 4M HCl | Dioxane | RT | 1-4 | >90% | HCl Salt |
Visualizations
Chemical Reaction
Caption: Boc Deprotection Reaction.
Experimental Workflow
Caption: Experimental Workflow.
Troubleshooting Guide
Caption: Troubleshooting Guide.
Conclusion
The deprotection of the Boc group from this compound derivatives is a straightforward yet critical transformation in medicinal chemistry and drug development. The protocols provided, utilizing either TFA in DCM or HCl in dioxane, are robust and high-yielding. Careful monitoring of the reaction and appropriate work-up procedures are essential to ensure the integrity of the α-bromoacetyl functionality and to obtain the desired product in high purity. The provided workflows and troubleshooting guide should serve as a valuable resource for researchers in optimizing this key synthetic step.
References
Applications of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its structure, featuring a piperidine scaffold protected with a tert-butoxycarbonyl (Boc) group and possessing a reactive α-bromoacetyl moiety, makes it an invaluable tool for the synthesis of a wide range of biologically active molecules. The piperidine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The Boc protecting group allows for controlled, stepwise synthesis, while the bromoacetyl group serves as a key electrophilic handle for covalent modification of biological targets or for use as a linker in more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, particularly covalent inhibitors and PROTACs, as well as its potential application in the development of GPCR antagonists.
Core Applications in Medicinal Chemistry
Synthesis of Covalent Kinase Inhibitors
The α-bromoacetyl group of this compound is a potent electrophile that can react with nucleophilic amino acid residues in protein kinases, most notably cysteine, to form a stable covalent bond. This irreversible mode of inhibition can lead to enhanced potency and prolonged duration of action compared to non-covalent inhibitors. This building block is particularly useful in the design of targeted covalent inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9), which play crucial roles in cancer and inflammatory diseases.
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The piperidine moiety is a common component of PROTAC linkers, providing a degree of rigidity that can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can be utilized as a reactive linker component to connect the target-binding ligand to the E3 ligase-binding ligand.
Building Block for GPCR Antagonists
The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. While the bromoacetyl group is less commonly used for direct covalent targeting of GPCRs, it can serve as a handle for further chemical elaboration to synthesize a variety of substituted piperidine derivatives for screening as GPCR antagonists.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected kinase inhibitors synthesized using piperidine-containing building blocks. While not all examples explicitly start from this compound, they highlight the potency achievable with the incorporation of the piperidine scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound | Cell Line |
| Pyrazolopyrimidine Derivative | BTK | 21 | - | Raji/Ramos |
| Thieno[3,2-d]pyrimidine Derivative | PI3Kδ | 139 | - | - |
| 4-thiazol-2-anilinopyrimidine | CDK9 | 7 | - | - |
| Nitroimidazole-substituted 4-anilinoquinazoline | EGFR/VEGF-2 | 1640 | Vandetanib | A549/H446 |
Experimental Protocols
Protocol 1: Synthesis of a Covalent BTK Inhibitor Intermediate
This protocol describes a general procedure for the alkylation of a thiol-containing scaffold with this compound, a key step in the synthesis of certain covalent BTK inhibitors.
Materials:
-
This compound
-
Thiol-containing pyrazolopyrimidine scaffold
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol-containing pyrazolopyrimidine scaffold (1.0 eq) in anhydrous DMF, add DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired covalent inhibitor intermediate.
Characterization: The structure of the synthesized intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines the removal of the Boc protecting group, a common final step in the synthesis of piperidine-containing therapeutics.
Materials:
-
Boc-protected piperidine derivative
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine derivative in a minimal amount of 1,4-dioxane or DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the deprotected product.
-
Filter the solid and wash with cold diethyl ether.
-
Dry the product under vacuum.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving Bruton's tyrosine kinase (BTK), a key target for covalent inhibitors derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of covalent kinase inhibitors and as a linker component in PROTACs demonstrates its utility in the development of next-generation therapeutics. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the design of potent and selective therapeutic agents.
Troubleshooting & Optimization
Common side reactions with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this reagent.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific challenges.
Alkylation Reactions with Amines and Other Nucleophiles
Question 1: I am observing a significant amount of a di-alkylated product when reacting a primary amine with this compound. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common side reaction when using primary amines, which can act as nucleophiles twice. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a molar excess of the primary amine relative to this compound. This increases the probability of the electrophile reacting with the more abundant primary amine.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the primary amine. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation, which may have a higher activation energy.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to scavenge the HBr formed during the reaction without competing with the primary amine.
Experimental Protocol: General Procedure for Mono-alkylation of a Primary Amine
-
Dissolve the primary amine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate or DIPEA (1.5 equivalents) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of the same solvent.
-
Add the solution of the alkylating agent dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: My reaction with a secondary amine is sluggish, and upon completion, I see unreacted starting material and a suspected quaternary ammonium salt. What is happening?
Answer:
Secondary amines can also be over-alkylated to form quaternary ammonium salts. While the formation of the tertiary amine is often the desired outcome, the subsequent quaternization can occur, especially with prolonged reaction times or excess alkylating agent.
Troubleshooting Strategies:
-
Stoichiometry: Use a slight excess of the secondary amine (1.1-1.2 equivalents) to ensure the complete consumption of the alkylating agent.
-
Monitoring: Closely monitor the reaction progress. Once the starting material is consumed, work up the reaction promptly to prevent the formation of the quaternary salt.
-
Purification: Quaternary ammonium salts are highly polar and often insoluble in common organic solvents. They can sometimes be removed by filtration or by washing the organic extract with water.
Logical Relationship: Amine Alkylation Pathways
Caption: Reaction pathways for primary amine alkylation.
Base-Mediated Side Reactions
Question 3: I am observing an unexpected rearranged product, a cyclopentanecarboxylic acid derivative, after treating this compound with a strong base. What is this side reaction?
Answer:
This is likely a Favorskii rearrangement , a known reaction of α-halo ketones with a base.[1][2][3] The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, leading to a ring-contracted carboxylic acid derivative.[1][2]
Mitigation Strategies:
-
Base Selection: Avoid strong, non-nucleophilic bases like alkoxides (e.g., sodium methoxide) if the desired reaction is simple deprotonation or nucleophilic substitution. For alkylation of nucleophiles, weaker bases like potassium carbonate or organic amines are generally preferred.
-
Temperature Control: The Favorskii rearrangement is often favored at higher temperatures. Maintaining a low reaction temperature can help to suppress this side reaction.
-
Substrate Design: If the α'-proton is essential for a desired reaction pathway, its acidity can be modulated by substituents on the piperidine ring, although this is a less practical solution for a given starting material.
Signaling Pathway: Favorskii Rearrangement
Caption: Mechanism of the Favorskii rearrangement.
Question 4: My reaction is producing a significant amount of an α,β-unsaturated ketone. How can I prevent this elimination reaction?
Answer:
In the presence of a base, this compound can undergo an elimination reaction to form Tert-butyl 4-(2-propenoyl)piperidine-1-carboxylate. This is more likely to occur with sterically hindered or non-nucleophilic bases and at elevated temperatures.
Prevention Methods:
-
Choice of Base: Use a mild, non-hindered base if possible. For alkylations, a base that is also a good nucleophile (if compatible with the desired reaction) can favor substitution over elimination.
-
Temperature: Keep the reaction temperature as low as feasible.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the desired product is formed to minimize the time for the elimination side reaction to occur.
Stability and Handling
Question 5: I have noticed the formation of a more polar impurity in my sample of this compound upon storage. What could it be?
Answer:
The bromoacetyl group is susceptible to hydrolysis, which can occur if the compound is exposed to moisture.[4] This results in the formation of the corresponding α-hydroxy ketone, Tert-butyl 4-(2-hydroxyacetyl)piperidine-1-carboxylate.
Handling and Storage Recommendations:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Handling: When weighing and handling the reagent, minimize its exposure to atmospheric moisture. Use anhydrous solvents and perform reactions under an inert atmosphere.[4]
Question 6: I am performing a reaction under strongly acidic conditions and observing the loss of the Boc protecting group. Is this expected?
Answer:
Yes, the tert-butoxycarbonyl (Boc) protecting group is known to be labile under strongly acidic conditions (e.g., trifluoroacetic acid, strong mineral acids).[5][6] If your desired transformation requires acidic conditions, the Boc group may be cleaved.
Considerations:
-
Reaction pH: If possible, adjust the reaction conditions to be neutral or basic to maintain the integrity of the Boc group.[5]
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider using an alternative N-protecting group that is stable to acid, such as a benzyloxycarbonyl (Cbz) or acetyl (Ac) group.
Experimental Workflow: General Considerations
Caption: Key parameters for successful reactions.
Quantitative Data Summary
While specific yields are highly dependent on the substrate and reaction conditions, the following table provides a general overview of expected outcomes for common reactions.
| Reaction Type | Desired Product | Common Side Product(s) | Typical Yield Range (%) | Key Conditions to Maximize Yield |
| Alkylation of Primary Amine | Mono-alkylated amine | Di-alkylated amine | 50-80 | Excess amine, slow addition of alkylating agent, low temperature |
| Alkylation of Secondary Amine | Tertiary amine | Quaternary ammonium salt | 70-95 | Careful control of stoichiometry, prompt workup |
| Reaction with Strong Base | Desired product | Favorskii rearrangement product | Variable | Avoid strong, non-nucleophilic bases; low temperature |
| Base-mediated Reaction | Substitution product | α,β-unsaturated ketone | Variable | Use of mild base, low temperature |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Researchers should always consult the relevant scientific literature and safety data sheets before conducting any experiments.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | 112257-12-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.
Q2: What is a typical solvent system (mobile phase) for the column chromatography of this compound?
A2: A common mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. The ratio can be optimized using Thin Layer Chromatography (TLC), but a starting point is often in the range of 10-30% ethyl acetate in hexanes.
Q3: How can I visualize this compound on a TLC plate?
A3: This compound can typically be visualized under a UV lamp (254 nm) due to the presence of the ketone functional group. Additionally, staining with a potassium permanganate (KMnO₄) solution can be used as a general method to visualize the compound as a yellow-brown spot on a purple background.
Q4: Is the N-Boc protecting group stable during silica gel chromatography?
A4: The N-Boc group is generally stable on silica gel. However, it can be sensitive to acidic conditions and prolonged exposure to silica may lead to some deprotection.[1][2][3][4][5] It is advisable to use neutral silica gel and not let the compound sit on the column for an extended period.
Q5: My purified compound appears to be unstable. What could be the cause?
A5: Alpha-bromoketones can be lachrymatory and may have limited stability, especially if exposed to nucleophiles or bases. It is recommended to use the purified compound in the subsequent reaction step as soon as possible.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
dot
Caption: Troubleshooting workflow for chromatography purification.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is not optimal. | Systematically test different ratios of ethyl acetate and hexanes on a TLC plate to find a solvent system that gives a good separation between your product and the impurities (ideally, a ΔRf > 0.2). |
| The impurity is very close in polarity to the product (e.g., unreacted starting material, Tert-butyl 4-acetylpiperidine-1-carboxylate). | Consider using a less polar solvent system and running the column with a very slow gradient or isocratically. In some cases, multiple columns may be necessary. | |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine. | |
| Streaking/Tailing of the Compound Spot | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the silica gel and improve the peak shape. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. | |
| Low Yield of Purified Product | The compound is partially degrading on the column. | As mentioned above, check for stability and consider alternative stationary phases or deactivation of silica. |
| The compound is highly volatile and is being lost during solvent removal. | Use a lower temperature and pressure during rotary evaporation. | |
| Incomplete elution from the column. | After your product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check if any remaining material elutes. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Stationary Phase (Slurry Packing):
-
In a beaker, add silica gel (230-400 mesh) to the chosen mobile phase (e.g., 10% ethyl acetate in hexanes) to form a slurry.
-
Secure a glass column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approx. 1 cm) on top of the cotton plug.
-
Gently pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another layer of sand (approx. 1 cm) on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
Gently add a small amount of the mobile phase and again drain the solvent to the top of the sand layer. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., in test tubes).
-
The flow rate can be increased by applying positive pressure to the top of the column (flash chromatography).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
dot
Caption: Experimental workflow for column chromatography.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of piperidine derivatives by flash column chromatography. These are starting points and may require optimization.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | The exact ratio should be determined by TLC analysis of the crude mixture. |
| Rf of Product on TLC | 0.2 - 0.4 | An ideal Rf value for good separation on a column. |
| Column Loading Capacity | 1-10% of silica gel weight | A general rule of thumb; depends on the difficulty of the separation. |
| TLC Visualization | UV (254 nm), KMnO₄ stain | UV is non-destructive; KMnO₄ is a destructive stain. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective removal of the N-BOC protective group using silica gel at low pressure | Semantic Scholar [semanticscholar.org]
Preventing dimerization of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate during their experiments.
Troubleshooting Guide: Preventing Dimerization
Dimerization of this compound is a common side reaction that can significantly reduce the yield of the desired product. This process typically occurs under basic conditions where the enolate of one molecule acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom of a second molecule.
Diagram of Dimerization Pathway
Caption: Dimerization of this compound.
Factors Influencing Dimerization and Recommended Solutions
| Factor | Issue | Recommended Solution |
| Base | Strong or sterically unhindered bases can promote rapid enolate formation, leading to increased dimerization. | Use a weak or sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Add the base slowly and at a low temperature to control the rate of enolate formation. |
| Temperature | Higher temperatures increase the rate of both the desired reaction and the dimerization side reaction. | Maintain a low reaction temperature, typically between -20 °C and 0 °C, throughout the addition of reagents and for the duration of the reaction. |
| Concentration | High concentrations of the alpha-halo ketone increase the probability of intermolecular reactions (dimerization). | Use a more dilute solution to decrease the frequency of collisions between the enolate and the electrophile. |
| Order of Addition | Adding the base to a solution of the alpha-halo ketone can create localized high concentrations of the enolate, promoting dimerization. | Add the alpha-halo ketone solution slowly to a solution containing the nucleophile and the base. This ensures that the enolate is consumed by the desired nucleophile as it is formed. |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of the enolate. | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can lead to the accumulation of the dimerized product. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Experimental Protocols to Minimize Dimerization
Protocol 1: General Reaction with a Nucleophile
This protocol is designed for the reaction of this compound with a generic nucleophile (Nu-H).
Workflow Diagram
Caption: Experimental workflow for minimizing dimerization.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq) and a sterically hindered base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M with respect to the nucleophile.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Alpha-Halo Ketone: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled solution of the nucleophile and base over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: I am still observing a significant amount of dimer formation even at low temperatures. What else can I do?
A1: If dimerization is still an issue at low temperatures, consider the following:
-
Further Dilution: Decrease the concentration of your reactants even further.
-
Slower Addition: Extend the addition time of the this compound solution.
-
Base Stoichiometry: Ensure you are not using an excess of the base. A slight excess (1.1-1.2 eq) is usually sufficient.
-
Choice of Base: If you are using a base like triethylamine, switch to a more sterically hindered base like DIPEA.
Q2: Can I pre-form the enolate of my nucleophile before adding the alpha-halo ketone?
A2: This is a good strategy if your nucleophile is a carbon-based nucleophile with acidic protons (e.g., a 1,3-dicarbonyl compound). Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate of your nucleophile before the slow addition of the alpha-halo ketone can significantly reduce self-dimerization. However, this is not applicable for amine or alcohol nucleophiles.
Q3: How can I detect the dimerized product?
A3: The dimerized product will have a molecular weight that is approximately double that of the starting material, minus the elements of HBr. It can be readily identified by LC-MS. On a TLC plate, the dimer is typically less polar than the starting material and will have a higher Rf value.
Q4: Is the dimer stable? Can it be removed during purification?
A4: The dimer is a stable compound. It can usually be separated from the desired product by standard flash column chromatography due to the significant difference in molecular weight and polarity.
Q5: What are the recommended storage conditions for this compound to prevent degradation?
A5: To minimize degradation and potential dimerization over time, store this compound under the following conditions:
-
Temperature: Store in a refrigerator or freezer (-20 °C is ideal).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Moisture: Protect from moisture.
-
Light: Protect from light.
Technical Support Center: Synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. This guide addresses common issues encountered during the synthesis, focusing on byproduct formation, reaction optimization, and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound can be accompanied by the formation of several byproducts, which can complicate purification and reduce the overall yield. The most frequently encountered impurities include:
-
Unreacted Starting Material: Incomplete conversion of the starting material, typically Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate, is a common issue.
-
Di-brominated Byproduct: Over-bromination at the alpha-carbon can lead to the formation of Tert-butyl 4-(2,2-dibromoacetyl)piperidine-1-carboxylate. This is more likely to occur with an excess of the brominating agent or prolonged reaction times.
-
Hydrolyzed Product: The bromoacetyl group is susceptible to hydrolysis, especially during aqueous work-up or purification under non-neutral pH conditions, leading to the formation of Tert-butyl 4-(2-hydroxyacetyl)piperidine-1-carboxylate.
-
Boc-Deprotected Byproduct: Although the Boc (tert-butoxycarbonyl) protecting group is generally stable under neutral and basic conditions, it can be labile under strongly acidic conditions. If the reaction or work-up involves strong acids, partial or complete removal of the Boc group can occur.[1]
Q2: How can I minimize the formation of the di-brominated byproduct?
A2: The formation of the di-brominated byproduct is a common challenge in the α-halogenation of ketones.[2] To minimize its formation, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (typically 1.05 to 1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the reagent at any given time.
-
Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed and before significant amounts of the di-brominated product are formed.
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors throughout the synthetic process. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction goes to completion by monitoring it closely. If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be necessary, depending on the specific synthetic route.
-
Side Reactions: The formation of byproducts, as discussed above, directly impacts the yield of the desired product. Optimizing reaction conditions to minimize side reactions is crucial.
-
Product Degradation: The α-bromo ketone functionality can be unstable under certain conditions. Avoid prolonged exposure to strong acids, bases, or nucleophiles during work-up and purification.
-
Purification Losses: The product may be lost during extraction, washing, or column chromatography. Ensure proper phase separation during extractions and choose an appropriate solvent system for chromatography to achieve good separation without excessive product loss.
-
Reagent Quality: Ensure that all reagents, especially the starting material and the brominating agent, are of high purity and anhydrous where required.
Q4: What is the best method to purify the final product?
A4: Flash column chromatography on silica gel is the most commonly reported method for the purification of this compound. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The exact ratio will depend on the specific impurities present. It is important to note that the α-bromo ketone can be sensitive, so prolonged exposure to silica gel should be avoided. In some cases, recrystallization from a suitable solvent system may also be a viable purification method, particularly if the main impurity is the starting material.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the purity and activity of all reagents.- Ensure the reaction is performed at the optimal temperature as per the protocol.- Monitor the reaction over a longer period. |
| Presence of a Significant Amount of Starting Material | - Incomplete reaction- Insufficient amount of acylating/brominating agent | - Increase reaction time or temperature slightly.- Ensure the correct stoichiometry of reagents is used. |
| Formation of a Higher Molecular Weight Byproduct (Di-brominated) | - Excess brominating agent- High reaction temperature | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly at a lower temperature. |
| Product Degradation during Work-up or Purification | - Hydrolysis of the bromoacetyl group- Cleavage of the Boc protecting group | - Perform aqueous work-up with neutral or slightly acidic water.- Avoid strong acids and bases during the entire process.- Minimize the time the product is on the silica gel column. |
| Difficulty in Separating Product from a Close-Running Impurity on TLC | - Similar polarity of product and impurity | - Optimize the solvent system for column chromatography (try different solvent mixtures and gradients).- Consider using a different stationary phase (e.g., alumina).- Attempt recrystallization from various solvents. |
Experimental Protocol: Synthesis via the Hell-Volhard-Zelinskii Reaction
A common route to synthesize this compound involves the α-bromination of Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate, often proceeding through an acyl bromide intermediate, analogous to the Hell-Volhard-Zelinskii reaction.[3][4]
Step 1: Formation of the Acyl Bromide
-
To a solution of Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a brominating agent such as phosphorus tribromide (PBr₃, ~0.4 eq) or oxalyl bromide (~1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting carboxylic acid is consumed as monitored by TLC.
Step 2: α-Bromination
-
Cool the solution of the in-situ generated acyl bromide back to 0 °C.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS, ~1.1 eq) or elemental bromine (Br₂, ~1.1 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate or sodium thiosulfate (if Br₂ was used).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway and potential byproduct formation in the synthesis.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position [mdpi.com]
- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of reactions involving tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in alkylation reactions with this compound?
A1: Low yields are frequently attributed to several factors:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or a base that is not strong enough to deprotonate the nucleophile effectively.
-
Side reactions: The most common side reaction is the formation of di-alkylated products, where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.
-
Poor solubility of reagents: If the amine substrate or the base is not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Degradation of the alkylating agent: this compound can be sensitive to moisture and prolonged exposure to strong bases, leading to hydrolysis or other decomposition pathways.
-
Product loss during workup and purification: The polarity of the product may lead to challenges during extraction and purification, resulting in lower isolated yields.
Q2: How can I prevent the formation of the di-alkylated side product?
A2: Minimizing di-alkylation is crucial for achieving high yields of the desired mono-alkylated product. Several strategies can be employed:[1]
-
Control Stoichiometry: Use an excess of the amine nucleophile relative to the this compound. A 2 to 3-fold excess of the amine is a good starting point.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump to the solution of the amine and base helps to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.[2]
-
Choice of Base: A non-nucleophilic, moderately strong base is often preferred. While strong bases are needed for deprotonation, overly strong bases can promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for such reactions.[1]
Q3: What are the recommended solvents and bases for this type of alkylation?
A3: The choice of solvent and base is critical for reaction success.
-
Solvents: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF) To ensure all reagents are fully dissolved, DMF is often a good first choice.[1]
-
-
Bases: The base should be strong enough to deprotonate the amine nucleophile but should ideally be non-nucleophilic to avoid competing reactions with the alkylating agent. Suitable bases include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)[2]
-
Q4: How should I purify the final product?
A4: Purification of the N-alkylated piperidine derivative can often be challenging due to the basic nature of the amine functionality, which can lead to tailing on silica gel chromatography.
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can help to remove unreacted starting materials and non-basic impurities.
-
Column Chromatography: For column chromatography, it is often necessary to deactivate the silica gel to prevent product streaking and loss. This can be achieved by:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The amine may be protonated (if used as a salt) or the alkylating agent may have degraded. | 1. Ensure the free base of the amine is used or add sufficient base to neutralize any salt. Use fresh or properly stored this compound. |
| 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the amine. | 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or increase the equivalents of the base. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the progress by TLC or LC-MS.[1] | |
| 4. Poor Solubility: Reactants are not fully dissolved in the solvent. | 4. Switch to a more polar solvent like DMF or consider gentle heating to aid dissolution.[1] | |
| Multiple Spots on TLC (Side Products) | 1. Di-alkylation: The product amine is reacting further with the alkylating agent. | 1. Use an excess of the starting amine (2-3 equivalents). Add the alkylating agent slowly to the reaction mixture. |
| 2. Hydrolysis of Alkylating Agent: Presence of water in the reaction. | 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Elimination Reaction: The base may be too strong or sterically hindered. | 3. Use a less hindered base like K₂CO₃. | |
| Reaction Stalls (Incomplete Conversion) | 1. Reversible Reaction: The acid byproduct (HBr) formed during the reaction is protonating the starting amine, reducing its nucleophilicity. | 1. Ensure at least one equivalent of base is present to neutralize the HBr formed.[2] |
| 2. Catalyst Poisoning (if applicable): Impurities in the reagents or solvents. | 2. Use high-purity, anhydrous reagents and solvents. | |
| Difficulty in Product Purification | 1. Product Tailing on Silica Gel: The basic amine product is interacting strongly with the acidic silica. | 1. Add 0.5-1% triethylamine to the eluent. Alternatively, use basic alumina for chromatography.[3][4] |
| 2. Emulsion during Extraction: The product may be acting as a surfactant. | 2. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of Celite. |
Quantitative Data Summary
The following table summarizes the expected qualitative impact of various reaction parameters on the yield of the mono-alkylated product. Quantitative yields are highly dependent on the specific amine substrate.
| Parameter | Variation | Expected Impact on Yield of Mono-alkylated Product | Rationale |
| Stoichiometry | Increasing excess of amine (e.g., 1:1 to 3:1 amine:alkylating agent) | Increase | Reduces the probability of the product competing with the starting amine for the alkylating agent, thus minimizing di-alkylation.[5] |
| Base | Weak Base (e.g., NaHCO₃) vs. Stronger, Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) | Increase | A stronger base more effectively deprotonates the amine, increasing the concentration of the active nucleophile. |
| Nucleophilic Base (e.g., NaOH) | Decrease | Can lead to hydrolysis of the ester in the Boc group or the acetyl moiety, and other side reactions. | |
| Solvent | Non-polar (e.g., Toluene) vs. Polar Aprotic (e.g., DMF, Acetonitrile) | Increase | Polar aprotic solvents better solvate the transition state of Sₙ2 reactions and improve the solubility of reactants.[1] |
| Temperature | Room Temperature vs. Elevated Temperature (e.g., 60-80 °C) | Increase (up to a point) | Increases the reaction rate. However, excessively high temperatures may promote side reactions and decomposition. |
| Concentration | High Concentration | May Decrease Selectivity | Higher concentrations can increase the rate of the undesired di-alkylation reaction. |
| Addition Rate | Rapid Addition vs. Slow, Dropwise Addition of Alkylating Agent | Increase | Slow addition maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine over the product.[2] |
Experimental Protocols
Representative Protocol for N-Alkylation of a Primary Aromatic Amine
This protocol describes a general procedure for the N-alkylation of aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate with 1% Triethylamine)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add aniline (2.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to dissolve the reactants, with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the stirred mixture of aniline and potassium carbonate over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting alkylating agent is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 1% triethylamine as the eluent.
Visualizations
Experimental Workflow
Caption: General workflow for the N-alkylation reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
Stability of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in various solvents. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For short-term storage in solution, it is advisable to use dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For long-term storage, it is best to keep the compound as a solid at the recommended temperature, protected from light and moisture.
Q2: Can I use protic solvents like methanol or ethanol with this compound?
Protic solvents, especially alcohols, are generally not recommended for storing this compound. The α-bromoacetyl group is susceptible to nucleophilic attack by the alcohol, which can lead to the formation of an ether byproduct. If a protic solvent is required for a reaction, it is best to use it immediately after preparing the solution and to be aware of potential side products.
Q3: Is this compound stable in aqueous solutions?
No, this compound is not stable in aqueous solutions. The presence of water can lead to hydrolysis of the α-bromoacetyl group, resulting in the formation of the corresponding α-hydroxy ketone.
Q4: How does the presence of bases or acids affect the stability of this compound?
Both acids and bases can promote the degradation of this compound. Bases can facilitate an elimination reaction (E2), leading to the formation of an α,β-unsaturated ketone. Acids can catalyze the formation of an enol intermediate, which can also participate in degradation pathways.
Q5: What are the signs of degradation of this compound?
Degradation can be identified by the appearance of new spots on a Thin Layer Chromatography (TLC) plate, additional peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, or changes in the Nuclear Magnetic Resonance (NMR) spectrum. A color change in the solid or solution may also indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction.
Possible Cause: The solvent used may be reacting with the this compound.
Troubleshooting Steps:
-
Analyze the side products: Use techniques like LC-MS or NMR to identify the structure of the unexpected products. This can provide clues about the degradation pathway.
-
Review the solvent choice: If a nucleophilic solvent (e.g., alcohol, water) was used, consider switching to a non-nucleophilic, aprotic solvent (e.g., DCM, THF, Acetonitrile).
-
Ensure dry conditions: If using an aprotic solvent, ensure it is anhydrous, as residual water can cause hydrolysis.
-
Check for contaminants: Amine or other nucleophilic impurities in solvents like DMF or DMSO can also lead to side reactions. Using high-purity solvents is recommended.
Issue 2: Low yield or incomplete reaction.
Possible Cause: The this compound may have degraded before or during the reaction.
Troubleshooting Steps:
-
Verify compound purity: Before starting the reaction, check the purity of the starting material using TLC, HPLC, or NMR.
-
Prepare solutions fresh: Prepare solutions of this compound immediately before use.
-
Control reaction temperature: Avoid high temperatures, as they can accelerate degradation.
-
Protect from light: The carbon-bromine bond can be sensitive to light. It is good practice to protect the reaction mixture from direct light.
Data Presentation
The following table summarizes the expected stability of this compound in different classes of solvents based on general chemical principles of α-haloketone reactivity.
| Solvent Class | Examples | Predicted Stability | Potential Degradation Pathways |
| Aprotic Non-polar | Hexanes, Toluene | Good | Generally stable, but solubility may be limited. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Good | Recommended for dissolution and reactions. Ensure solvent is dry. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | Potential for reaction with impurities (water, amines). Use high-purity, anhydrous grades. |
| Protic Polar | Water, Methanol, Ethanol | Poor | Susceptible to nucleophilic attack (hydrolysis, ether formation). |
| Basic | Pyridine, Triethylamine | Poor | Prone to base-catalyzed elimination (dehydrobromination). |
| Acidic | Acetic Acid, Trifluoroacetic Acid | Poor | Acid-catalyzed enol formation can lead to degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Solvent
Objective: To determine the stability of the compound in a specific solvent over time at a set temperature.
Materials:
-
This compound
-
Solvent to be tested (high-purity, anhydrous)
-
Internal standard (e.g., a stable compound with a distinct NMR signal or HPLC retention time)
-
Vials with septa
-
Analytical instruments (HPLC or NMR)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense the solution into several sealed vials.
-
Store the vials at the desired temperature (e.g., room temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analyze the sample immediately by HPLC or NMR.
-
Quantify the peak area of the parent compound relative to the internal standard over time to determine the rate of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Troubleshooting Coupling Reactions with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance for low yields and other common issues encountered during coupling reactions with tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in nucleophilic substitution reactions.
Q1: My coupling reaction is resulting in a low yield of the desired product. What are the initial checks I should perform?
A1: Low yields in these coupling reactions often stem from a few common areas. A systematic approach to troubleshooting is crucial.
-
Reagent Quality:
-
This compound: Ensure it is of high purity and has been stored correctly, typically at 4°C, to prevent degradation.
-
Nucleophile: Verify the purity and accurate quantification of your amine, thiol, or phenol. Impurities can act as competing nucleophiles or reaction inhibitors.
-
Base: Use a fresh, anhydrous base. The presence of water can lead to unwanted side reactions.
-
Solvent: Employ anhydrous and appropriately degassed solvents, as residual water or oxygen can interfere with the reaction.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of the piperidine reagent to your nucleophile. Using a slight excess of the nucleophile can sometimes drive the reaction to completion.
-
Base Equivalents: Typically, 1.5 to 2.0 equivalents of a non-nucleophilic base are used to neutralize the HBr generated during the reaction.
-
Temperature: Most reactions are conducted at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial. Conversely, if side products are observed, cooling the reaction to 0°C may be necessary.
-
Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the likely side reactions?
A2: Several side reactions can contribute to a complex reaction mixture and low yield.
-
Over-alkylation: With primary or secondary amine nucleophiles, the initial product can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of tertiary amines or even quaternary ammonium salts.
-
Elimination: Although less common with α-bromo ketones compared to other alkyl halides, the use of a strong, sterically hindered base could potentially lead to the formation of an α,β-unsaturated ketone via an E2 elimination pathway.
-
Reaction with Solvent or Base: If a nucleophilic solvent (e.g., an alcohol) or a nucleophilic base is used, it may compete with your intended nucleophile, leading to undesired byproducts.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromoacetyl group to a hydroxyacetyl group, rendering the starting material unreactive for the desired coupling.
Q3: How do I choose the appropriate base and solvent for my reaction?
A3: The choice of base and solvent is critical for the success of the coupling reaction.
-
Base Selection: A non-nucleophilic, moderately strong base is ideal.
-
Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices for reactions with amine nucleophiles. They are effective at scavenging the HBr byproduct without competing as nucleophiles.
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used for reactions with less basic nucleophiles like phenols or thiols.
-
-
Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
-
Acetonitrile (ACN) , N,N-dimethylformamide (DMF) , and tetrahydrofuran (THF) are excellent choices.
-
For less polar nucleophiles, dichloromethane (DCM) can also be effective.
-
Q4: My primary amine nucleophile is leading to a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A4: Over-alkylation is a frequent challenge with primary amines. The following strategies can help favor mono-alkylation:
-
Use a Large Excess of the Primary Amine: By using a 2 to 5-fold excess of the primary amine relative to the bromoacetyl piperidine, you statistically favor the reaction of the electrophile with the more abundant starting amine.
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture containing the amine and base can help maintain a low concentration of the electrophile, thus minimizing the chance of the product reacting further.
Q5: How can I effectively monitor the progress of my reaction?
A5: Regular monitoring is key to determining the optimal reaction time and identifying any issues early on.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin (for amines) can aid in visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction.[1] It allows for the accurate identification of the masses of starting materials, the desired product, and any potential byproducts, giving a clear picture of the reaction's progress and cleanliness.
Quantitative Data Summary
The yield of coupling reactions with this compound is highly dependent on the nucleophile, reaction conditions, and purification method. The following tables provide a summary of typical reaction parameters and expected yields.
Table 1: Typical Reaction Parameters for Coupling Reactions
| Parameter | Amine Nucleophile | Thiol Nucleophile | Phenol Nucleophile |
| Stoichiometry (Piperidine:Nucleophile) | 1 : 1.1 - 1.5 | 1 : 1.0 - 1.2 | 1 : 1.0 - 1.2 |
| Base | DIPEA, TEA, K₂CO₃ | K₂CO₃, Cs₂CO₃, DIPEA | K₂CO₃, Cs₂CO₃ |
| Base Equivalents | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| Solvent | ACN, DMF, THF, DCM | ACN, DMF, THF | ACN, DMF |
| Temperature | 0°C to RT | RT | RT to 50°C |
| Reaction Time | 2 - 16 hours | 1 - 6 hours | 4 - 24 hours |
Table 2: Expected Yields for Coupling Reactions
| Nucleophile Type | Expected Yield Range | Notes |
| Primary Amines | 40 - 75% | Yield can be affected by over-alkylation. |
| Secondary Amines | 60 - 90% | Generally cleaner reactions than with primary amines. |
| Anilines | 50 - 85% | Reactivity can be influenced by substituents on the aromatic ring. |
| Thiols | 70 - 95% | Thiols are generally very good nucleophiles for this reaction. |
| Phenols | 45 - 80% | Weaker nucleophilicity may require longer reaction times or gentle heating. |
Experimental Protocols
General Protocol for the Coupling of this compound with an Amine Nucleophile
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1 equivalents).
-
Dissolve the amine in anhydrous ACN (approximately 0.1 M concentration relative to the limiting reagent).
-
Add DIPEA (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ACN.
-
Add the solution of the bromoacetyl piperidine dropwise to the stirring amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-16 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Characterization of Impurities in Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can be categorized as process-related impurities, degradation products, and residual solvents.
-
Process-Related Impurities: These arise from the synthetic route. A common synthesis involves the Boc-protection of 4-piperidinemethanol, followed by oxidation and subsequent bromination. Potential impurities from this process include:
-
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Incomplete oxidation of the starting material.
-
Tert-butyl 4-formylpiperidine-1-carboxylate: Incomplete bromination of the intermediate.
-
Unreacted starting materials and reagents: Such as Di-tert-butyl dicarbonate (Boc)₂O, piperidin-4-ylmethanol, oxidizing agents (e.g., PCC), and brominating agents (e.g., NBS).[1][2]
-
Over-brominated species: Introduction of a second bromine atom.
-
-
Degradation Products: The α-bromo ketone functionality is susceptible to degradation.
-
Hydrolysis product: Tert-butyl 4-(2-hydroxyacetyl)piperidine-1-carboxylate can form in the presence of water.
-
Dimerization or polymerization products: Can occur upon prolonged storage or exposure to certain conditions.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, hexanes) may be present in the final product.
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable for initial purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from moisture and reactive nucleophiles.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. For piperidine derivatives, a slightly acidic pH can improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column deterioration. | Replace the column with a new one of the same type. | |
| Ghost peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and flush the injector and system thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC system is properly primed and that the solvent reservoirs are sufficiently filled. Check for leaks in the system. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Unexpected peaks in the chromatogram | Sample degradation. | Prepare fresh samples and analyze them promptly. Ensure the sample solvent is non-reactive. |
| Presence of impurities. | Proceed with peak identification and characterization using techniques like LC-MS or by isolating the impurity for NMR analysis. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Compound is not volatile enough or is thermally labile. | Consider derivatization to increase volatility. Lower the injector and transfer line temperatures. |
| Inappropriate injection mode. | For thermally sensitive compounds, a cool on-column or pulsed splitless injection may be more suitable than a hot splitless injection. | |
| Broad peaks | Active sites in the liner or column. | Use a deactivated liner and a high-quality, low-bleed GC column. |
| Slow injection speed. | Optimize the injection speed for a sharper injection band. | |
| Peak splitting | Sample solvent incompatibility with the stationary phase. | Choose a sample solvent that is more compatible with the GC column's stationary phase. |
| Improper column installation. | Ensure the column is installed correctly in the injector and detector ports. |
Experimental Protocols
HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
GC-MS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature of 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent known to be absent from the synthesis (e.g., DMSO).
¹H NMR Spectroscopy for Structural Characterization
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: Approximately 5-10 mg of the sample dissolved in 0.6 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals and determine chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Quantitative Data Summary
Table 1: Typical HPLC Retention Times for the Main Compound and Potential Impurities
| Compound | Expected Retention Time (min) |
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ~ 5.2 |
| Tert-butyl 4-formylpiperidine-1-carboxylate | ~ 8.5 |
| This compound | ~ 12.1 |
| Tert-butyl 4-(2-hydroxyacetyl)piperidine-1-carboxylate | ~ 7.8 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Purification of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable purification of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for purifying this compound?
A1: The most common scalable purification methods for this compound and structurally similar molecules are:
-
Flash Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A highly effective method for obtaining high-purity crystalline material, provided a suitable solvent system is identified.
-
Liquid-Liquid Extraction (Acid-Base Extraction): Useful for removing acidic or basic impurities from the desired neutral product.
Q2: What are the typical impurities encountered during the synthesis and purification of this compound?
A2: Common impurities may include:
-
Unreacted Starting Materials: Such as Tert-butyl 4-acetylpiperidine-1-carboxylate.
-
Over-brominated Species: Di- and tri-brominated byproducts can form, which are often difficult to separate.
-
Hydrolyzed Product: The bromoacetyl group can be susceptible to hydrolysis.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from brominating agents.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring purification. A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexane. The product, being more polar than the starting material (if the starting material is the corresponding acetyl derivative), will have a lower Rf value.
Troubleshooting Guides
Issue 1: Difficulty in Separating the Product from a Close-Running Impurity on TLC
Symptoms:
-
TLC analysis shows spots that are very close together or overlapping.
-
Column chromatography results in mixed fractions containing both the product and the impurity.
Possible Causes:
-
The impurity has a very similar polarity to the product, which is common for the starting material (unreacted acetyl compound) or over-brominated byproducts.
Solutions:
-
Optimize TLC and Column Chromatography Conditions:
-
Experiment with different solvent systems. For non-polar impurities, try a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexane).
-
Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
-
Attempt Recrystallization: If the product is a solid, recrystallization can be a powerful technique to separate impurities with different solubilities. Test various solvent systems (e.g., ethyl acetate/hexane, isopropanol, ethanol/water).
-
Chemical Quenching: If the impurity is a reactive species, consider a selective chemical quench during the workup.
Issue 2: Low Yield After Column Chromatography
Symptoms:
-
A significant loss of product is observed after purification by column chromatography.
Possible Causes:
-
Product Instability on Silica Gel: The product may be degrading on the acidic silica gel.
-
Improper Eluent Polarity: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Broad Elution Band: The product may be eluting over a large number of fractions, leading to losses during collection and concentration.
Solutions:
-
Deactivate Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine, mixed with the eluent to neutralize acidic sites.
-
Optimize Eluent System: Perform small-scale trials to find the optimal eluent system that provides good separation and a compact elution band for the product.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the product in a sharper band.
Issue 3: Product Oils Out During Recrystallization
Symptoms:
-
The product precipitates as an oil instead of crystals when the recrystallization solution is cooled.
Possible Causes:
-
High Impurity Level: The presence of a significant amount of impurities can inhibit crystallization.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for the crystallization of your compound.
-
Supersaturation: The solution may be too concentrated, leading to rapid precipitation as an oil.
Solutions:
-
Pre-purification: Partially purify the crude product by a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
-
Solvent Screening: Experiment with a variety of single and binary solvent systems. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath to promote the formation of crystals over oiling out.
-
Seeding: Introduce a small crystal of the pure product to the cooled, saturated solution to induce crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may need optimization.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel (60-120 mesh) as a slurry in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This is a general procedure; the choice of solvent is critical and requires preliminary screening.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane).
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for Structurally Similar N-Boc Piperidine Derivatives
| Purification Method | Eluent/Solvent System | Purity Achieved | Typical Yield | Reference Compound |
| Flash Chromatography | 15% Ethyl Acetate in Petroleum Ether | >95% | 98% | tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate |
| Flash Chromatography | 30% Ethyl Acetate in Petroleum Ether | >95% | 98% | tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate |
| Recrystallization | Petroleum Ether | High | 91% | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
Note: Data is for analogous compounds and serves as a starting point for optimization.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Reactions with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. It addresses common issues related to base selection and other reaction parameters to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile building block primarily used as an electrophile in alkylation reactions. Due to its α-halo ketone functionality, it readily reacts with various nucleophiles. It is frequently employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors, by forming a key linkage with amines, phenols, thiols, and other nucleophilic groups on heterocyclic scaffolds.[1][2]
Q2: Why is base selection so critical in reactions involving this reagent?
A2: Base selection is crucial for several reasons. Firstly, the alkylation reaction between the bromoacetyl group and a nucleophile (like an amine or phenol) releases hydrobromic acid (HBr).[3] This acid can protonate the starting nucleophile or the product, rendering them unreactive and halting the reaction. A base is required to neutralize this acid and drive the reaction to completion. Secondly, the choice of base can influence reaction rate, yield, and the formation of side products. A suboptimal base can lead to low yields or complex purification.[3]
Q3: What is the most common side reaction, and how can I prevent it?
A3: A common side reaction, particularly when alkylating primary or secondary amines, is over-alkylation, leading to the formation of quaternary ammonium salts. This occurs when the initially formed tertiary amine product reacts again with another molecule of the bromoacetyl reagent.
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile relative to the bromoacetyl reagent.
-
Slow Addition: Add the bromoacetyl reagent slowly to the reaction mixture to maintain a low concentration and favor the initial mono-alkylation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation step more significantly than the first.[3]
Q4: Can I use an inorganic base like potassium carbonate (K₂CO₃) instead of an organic base like triethylamine (Et₃N) or DIPEA?
A4: Yes, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are frequently used and can be effective.[3] The choice depends on the substrate's sensitivity and the solvent. Inorganic bases are typically used in polar aprotic solvents like DMF or acetonitrile where they have sufficient solubility. Organic bases like triethylamine (Et₃N) or the bulkier N,N-diisopropylethylamine (DIPEA) are often used for their excellent solubility in a wider range of organic solvents. For sensitive substrates, a milder inorganic base like NaHCO₃ may be preferred to minimize side reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficient Basicity: The acid generated during the reaction is protonating the starting material.[3] | • Add a suitable base: Use 1.5-2.0 equivalents of a non-nucleophilic base such as DIPEA, Et₃N, or K₂CO₃. • Check base strength: Ensure the chosen base is strong enough to deprotonate the nucleophile and neutralize HBr. |
| 2. Poor Nucleophile Reactivity: The nucleophile (amine, phenol, thiol) is sterically hindered or electronically poor. | • Increase reaction temperature: Gentle heating can help overcome the activation energy barrier. • Switch to a more polar solvent: Solvents like DMF or DMSO can enhance the rate of SN2 reactions. | |
| 3. Reagent Decomposition: The bromoacetyl compound may be unstable under the reaction conditions. | • Control temperature: Avoid excessive heat. • Use a milder base: Strong, nucleophilic bases might attack the carbonyl group. Consider using a hindered base like DIPEA or a weaker inorganic base like NaHCO₃. | |
| Formation of Multiple Products/Impurities | 1. Over-alkylation: The product is reacting further with the starting material. | • Adjust stoichiometry: Use a slight excess (1.1-1.2 eq) of the nucleophile. • Slow addition: Add the bromoacetyl reagent dropwise using a syringe pump. • Lower temperature: This can improve selectivity for the mono-alkylation product.[3] |
| 2. Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) may compete with the intended nucleophile. | • Use a non-reactive solvent: Switch to a polar aprotic solvent like THF, acetonitrile, or DMF. | |
| Reaction is Sluggish or Incomplete | 1. Suboptimal Solvent: The chosen solvent does not adequately dissolve the reactants or facilitate the reaction. | • Change solvent: Polar aprotic solvents like acetonitrile or DMF are generally good choices for this type of alkylation.[3] • Ensure anhydrous conditions: Water can interfere with the reaction. Use dry solvents. |
| 2. Steric Hindrance: Bulky groups on either the nucleophile or the piperidine ring are slowing the reaction.[3] | • Increase reaction temperature. • Prolong reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
Quantitative Data on Base Selection
| Nucleophile Type | Base | Solvent | Temperature | Yield (%) | Reference/Notes |
| Heterocyclic Amine | DIPEA | DMF | Room Temp | ~75-85% | Typical conditions for kinase inhibitor synthesis.[4] |
| Aniline Derivative | K₂CO₃ | Acetonitrile | 60 °C | ~80% | Common for moderately reactive amines. |
| Phenol | Cs₂CO₃ | DMF | Room Temp | >90% | Cesium carbonate is highly effective for O-alkylation of phenols. |
| Thiol (Cysteine) | Phosphate Buffer | Aqueous/DMF | pH 7.5 | ~70-80% | pH control is critical for selective thiol alkylation.[5] |
| Heterocyclic Amine | Et₃N | THF | Room Temp | ~60-70% | Triethylamine is a common choice but can be less effective than DIPEA for hindered systems.[6] |
Yields are approximate and highly dependent on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for N-Alkylation of a Heterocyclic Amine
This protocol provides a general procedure for the reaction of a heterocyclic amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.1 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add DIPEA (2.0 eq).
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the bromoacetyl reagent dropwise to the amine solution over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: A typical experimental workflow for N-alkylation reactions.
Caption: Troubleshooting guide for low-yield alkylation reactions.
Caption: Pathway showing the formation of a quaternary salt byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position | MDPI [mdpi.com]
Validation & Comparative
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a nuanced balancing act. The linker, the bridge between the target protein warhead and the E3 ligase recruiter, is a critical determinant of a PROTAC's success. While traditional building blocks like Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate have been instrumental, the field is rapidly evolving, with a diverse array of alternative linker chemistries offering enhanced performance and tailored properties. This guide provides an objective, data-driven comparison of these alternatives, empowering the rational design of next-generation protein degraders.
The efficacy of a PROTAC is not solely dictated by the binding affinities of its terminal ligands. The linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[1][2] Furthermore, the linker's physicochemical properties are key modulators of a PROTAC's cell permeability, solubility, and metabolic stability.[3][4]
This guide explores the performance of common alternatives to the bromoacetylpiperidine motif, including flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine/piperidine moieties and those installed via "click chemistry".
Comparative Analysis of PROTAC Linker Performance
The potency and efficacy of a PROTAC are typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), respectively. The following tables summarize quantitative data from comparative studies, highlighting the impact of different linker strategies on these key metrics. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - A Head-to-Head Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation
| PROTAC | Linker Composition | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl Chain | 4.5 | <10 | 1.5 | 50 | >90 |
| PROTAC 2 | PEG Chain | 3.2 | >100 | 0.5 | 25 | >95 |
| PROTAC 3 | Alkyl-Ether Hybrid | 3.8 | 50 | 1.0 | 35 | >90 |
This table is a synthesized representation based on trends reported in the literature for BRD4-targeting PROTACs using the Cereblon (CRBN) E3 ligase.[5]
The data illustrates a common trade-off in linker design. The more hydrophobic alkyl linker in PROTAC 1 may contribute to higher passive permeability but suffers from lower aqueous solubility.[5] Conversely, the hydrophilic PEG linker in PROTAC 2 enhances solubility and can lead to improved degradation potency (lower DC50), potentially by optimizing the ternary complex formation or improving target engagement in the aqueous cellular environment.[6][7] The alkyl-ether hybrid offers a compromise between these two extremes.[5]
Table 2: Rigid Linkers - Enhancing Potency and Metabolic Stability
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Key Finding/Reference |
| ARV-110 | Piperidine/Piperazine-containing | Androgen Receptor | VHL | 0.1-1 | Incorporation of rigid motifs significantly improved metabolic stability and potency.[7] |
| QCA570 | Ethynyl-containing | BET Proteins | CRBN | <1 (pM range in some cell lines) | Replacement of a flexible amine linkage with a rigid ethynyl group dramatically increased potency in certain cell lines.[3] |
Rigid linkers, by pre-organizing the PROTAC into a bioactive conformation, can reduce the entropic penalty of forming the ternary complex, leading to enhanced potency.[8] The incorporation of cyclic structures like piperazine and piperidine can also improve metabolic stability by blocking potential sites of enzymatic degradation.[7]
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for conceptualizing the intricate processes involved in PROTAC-mediated protein degradation and the experimental workflows used for their evaluation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC Library using Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing diverse PROTAC libraries.[9]
1. Synthesis of Alkyne-Functionalized Warhead (e.g., JQ1 derivative):
-
Materials: JQ1-acid, propargylamine, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve JQ1-acid (1 eq.), propargylamine (1.2 eq.), and HATU (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) and stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the alkyne-functionalized JQ1 by flash chromatography.
-
2. Synthesis of Azide-Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative):
-
Materials: Pomalidomide, azido-linker (e.g., 1-azido-3-bromopropane), base (e.g., K2CO3), DMF.
-
Procedure:
-
Dissolve pomalidomide (1 eq.) and 1-azido-3-bromopropane (1.5 eq.) in DMF.
-
Add K2CO3 (3 eq.) and heat the reaction (e.g., 60 °C) until completion (monitor by LC-MS).
-
Purify the azide-functionalized pomalidomide by flash chromatography.
-
3. CuAAC "Click" Reaction:
-
Materials: Alkyne-functionalized warhead, azide-functionalized E3 ligase ligand, copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., t-BuOH/water or DMF).
-
Procedure:
-
Dissolve the alkyne and azide components (1:1.05 molar ratio) in the chosen solvent.
-
Add copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.) to the mixture.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the final PROTAC using preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation Quantification
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amount for all samples, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[8]
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specific period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.
Protocol 4: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation by liver enzymes.[11]
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., in DMSO).
-
Incubation: In a 96-well plate, pre-incubate the test PROTAC (e.g., 1 µM final concentration) with HLMs in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Conclusion
The strategic selection of a PROTAC linker is a critical, multi-parameter optimization process. While traditional bromoacetyl-functionalized piperidine linkers have proven utility, the exploration of alternative linker chemistries, including flexible PEG and alkyl chains, and rigid heterocyclic and "clicked" moieties, provides a powerful toolkit to enhance PROTAC performance. A systematic approach to linker design, coupled with rigorous experimental evaluation of degradation, permeability, and stability, is essential for the development of potent and selective protein-degrading therapeutics. This guide serves as a foundational resource for navigating the expanding landscape of PROTAC linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Electrophilic Linkers for Bioconjugation: Featuring Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an electrophilic linker is a critical step in the development of targeted therapeutics and chemical probes, including Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and affinity-based protein profiling reagents. The linker's reactivity, selectivity, and the stability of the resulting covalent bond are paramount to the efficacy and safety of the final bioconjugate.
This guide provides an objective comparison of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate with other commonly employed electrophilic linkers. While specific kinetic data for this particular molecule is not extensively available in the public domain, its reactivity is primarily dictated by the bromoacetyl group. Therefore, this guide will focus on a detailed comparison of the bromoacetyl functional group with other key electrophiles, supported by experimental data from the literature. We will also discuss the potential influence of the N-Boc-piperidine scaffold on the linker's properties.
Executive Summary: A Trade-off Between Reactivity and Stability
The choice of an electrophilic linker is fundamentally a balance between reaction kinetics and the stability of the resulting conjugate. Highly reactive linkers can facilitate rapid and efficient bioconjugation under mild conditions but may be more prone to off-target reactions and instability. Conversely, less reactive linkers may offer greater stability but could require harsher reaction conditions or longer incubation times.
-
Haloacetamides (Bromoacetyl and Iodoacetyl): These linkers react with thiols via an SN2 reaction to form a highly stable thioether bond. Iodoacetamides are generally more reactive than their bromoacetyl counterparts.
-
Maleimides: These are highly popular due to their rapid and selective reaction with thiols at physiological pH. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.
-
Vinyl Sulfones: These linkers react with thiols via a Michael addition to form a stable thioether bond and are generally more stable than maleimides.
-
NHS Esters: These are primarily used for targeting lysine residues, forming a stable amide bond. Their reactivity is highly pH-dependent.
The N-Boc-piperidine moiety in this compound provides a rigid scaffold, which can be advantageous in applications like PROTACs where precise spatial orientation of the linked molecules is crucial for activity.
Quantitative Performance Comparison of Electrophilic Linkers
The following table summarizes key performance characteristics of various electrophilic linkers based on available experimental data. It is important to note that reaction rates and stability can be influenced by factors such as the specific biomolecule, the local environment of the reactive residue, pH, and temperature.
| Linker Functional Group | Target Residue(s) | Typical Reaction pH | Second-Order Rate Constant (M⁻¹s⁻¹) with Thiol | Resulting Bond | Bond Stability | Key Advantages & Disadvantages |
| Bromoacetyl | Cysteine | 7.5 - 9.0 | ~1 - 10 | Thioether | Very High (Irreversible) | Advantages: Forms a very stable bond. Disadvantages: Slower reaction rate compared to maleimides and iodoacetamides. |
| Iodoacetyl | Cysteine | 7.5 - 9.0 | ~10 - 100 | Thioether | Very High (Irreversible) | Advantages: Faster reaction than bromoacetyls, forms a very stable bond. Disadvantages: Potential for off-target reactions with other nucleophiles (e.g., histidine, methionine) if not carefully controlled.[1][2] |
| Maleimide | Cysteine | 6.5 - 7.5 | ~100 - 1000 | Thiosuccinimide | Moderate (Reversible) | Advantages: Very fast and selective reaction at physiological pH. Disadvantages: The thioether bond can undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects. |
| Vinyl Sulfone | Cysteine, Lysine, Histidine | 8.0 - 9.0 | ~1 - 10 | Thioether | High | Advantages: Forms a stable thioether bond, more stable than maleimide adducts. Disadvantages: Slower reaction rate than maleimides and potential for reaction with other nucleophiles. |
| NHS Ester | Lysine, N-terminus | 7.0 - 8.5 | N/A (targets amines) | Amide | Very High (Irreversible) | Advantages: Forms a very stable amide bond. Disadvantages: Prone to hydrolysis at higher pH, which competes with the aminolysis reaction. |
Mandatory Visualizations
Signaling Pathway: Covalent Inhibition of KRAS G12C
Caption: Covalent inhibition of the KRAS G12C signaling pathway.
Experimental Workflow: Comparing Electrophilic Linker Reactivity
Caption: Workflow for determining the second-order rate constant.
Logical Relationship: Linker Choice and Conjugate Stability
Caption: Logical relationship of linker choice and conjugate fate.
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant for Linker-Thiol Reaction
Objective: To quantify the reactivity of an electrophilic linker with a model thiol (e.g., N-acetyl-L-cysteine) by determining the second-order rate constant.
Materials:
-
Electrophilic linker (e.g., this compound)
-
N-acetyl-L-cysteine
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 1 M 2-mercaptoethanol or 10% formic acid)
-
Anhydrous DMSO
-
LC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the electrophilic linker in anhydrous DMSO.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in the Reaction Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of Reaction Buffer.
-
Add the N-acetyl-L-cysteine stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the electrophilic linker stock solution to a final concentration of 1 mM. Vortex briefly to mix.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 80 µL of Quenching Solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to monitor the disappearance of the N-acetyl-L-cysteine reactant and the appearance of the product.
-
Generate extracted ion chromatograms (EICs) for both the reactant and the product.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Calculate the second-order rate constant (k) using the integrated rate law for a second-order reaction: 1/[A]t = kt + 1/[A]0, where [A]t is the concentration of the reactant at time t, and [A]0 is the initial concentration.
-
Protocol 2: In Vitro Plasma Stability Assay of a Bioconjugate
Objective: To assess the stability of the linker-biomolecule bond in a physiological environment by incubating the bioconjugate in plasma.
Materials:
-
Purified bioconjugate (e.g., an antibody-drug conjugate)
-
Human or mouse plasma
-
Incubator at 37°C
-
Sample processing reagents (e.g., protein A/G beads for antibody capture, organic solvent for protein precipitation)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
Spike the purified bioconjugate into plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-conjugate mixture.
-
Immediately stop any degradation by placing the samples on ice or by adding a protease inhibitor cocktail.
-
-
Sample Processing (for ADCs):
-
Intact ADC Analysis: Use protein A/G magnetic beads to capture the antibody-drug conjugate from the plasma. Elute the ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Free Payload Analysis: Precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate or the concentration of released payload against time.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma.
-
Conclusion
The selection of an electrophilic linker is a critical decision in the design of bioconjugates that significantly impacts their performance. This compound, with its bromoacetyl reactive group, offers the advantage of forming a highly stable thioether bond, which is crucial for applications requiring high in vivo stability. The rigid piperidine scaffold may provide additional benefits in PROTAC design by pre-organizing the molecule for optimal ternary complex formation.
However, the slower reaction kinetics of bromoacetyl groups compared to maleimides necessitates careful optimization of conjugation conditions. For applications where rapid conjugation is paramount and some degree of reversibility can be tolerated or mitigated, maleimide-based linkers remain a popular choice. Iodoacetyl linkers offer a compromise with faster kinetics than bromoacetyls and the formation of a stable thioether bond, but with a higher risk of off-target reactions. Vinyl sulfones and NHS esters provide further options for specific applications targeting thiols and lysines, respectively.
Ultimately, the optimal linker choice depends on a thorough evaluation of the specific requirements of the application, including the desired stability, the nature of the biomolecule and payload, and the intended biological environment. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different electrophilic linkers to inform the rational design of effective and safe bioconjugates.
References
A Comparative Guide to the Spectroscopic Data of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key intermediate in synthetic organic chemistry. For objective comparison, we present its data alongside its direct precursor, Tert-butyl 4-acetylpiperidine-1-carboxylate, and a structurally related analogue, Tert-butyl 4-bromopiperidine-1-carboxylate. While experimental NMR data for the primary compound is not publicly available, this guide presents predicted mass spectrometry data and expected NMR characteristics based on its structure and data from its analogues.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key data points for the target compound and its alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | C₁₂H₂₀BrNO₃ | 306.20 | White to light yellow solid | 62.0 - 66.0[1][2] |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | C₁₂H₂₁NO₃ | 227.30 | Low melting solid or liquid | 312.4 (boiling point) |
| Tert-butyl 4-bromopiperidine-1-carboxylate | C₁₀H₁₈BrNO₂ | 264.16 | White to light yellow powder | 42 |
Table 2: Mass Spectrometry Data
| Compound | Monoisotopic Mass (Da) | Key Adducts (m/z) - Predicted/Experimental |
| This compound | 305.0627 | [M+H]⁺: 306.0699, [M+Na]⁺: 328.0519[3] |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 227.1521 | [M+H]⁺: 228.1594 (Predicted) |
| Tert-butyl 4-bromopiperidine-1-carboxylate | 263.0521 | [M+H]⁺: 264.0594 (Predicted) |
Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ ppm) and Multiplicity |
| This compound | Expected: ~4.1 (s, 2H, -C(=O)CH₂Br), ~4.0 (br m, 2H, piperidine N-CHₐ), ~2.8 (br t, 2H, piperidine N-CHₑ), ~2.5-2.7 (m, 1H, piperidine C4-H), ~1.8 (m, 2H, piperidine C3/5-Hₐ), ~1.6 (m, 2H, piperidine C3/5-Hₑ), 1.46 (s, 9H, -C(CH₃)₃) |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | Expected: ~4.1 (br d, 2H, piperidine N-CHₐ), ~2.8 (br t, 2H, piperidine N-CHₑ), ~2.4 (m, 1H, piperidine C4-H), 2.12 (s, 3H, -COCH₃), ~1.8 (m, 2H, piperidine C3/5-Hₐ), ~1.5 (m, 2H, piperidine C3/5-Hₑ), 1.45 (s, 9H, -C(CH₃)₃) |
| Tert-butyl 4-bromopiperidine-1-carboxylate | Experimental: 4.34 (tt, 1H, piperidine C4-H), 3.68 (ddd, 2H, piperidine N-CHₐ), 3.31 (ddd, 2H, piperidine N-CHₑ), 2.00-2.16 (m, 2H, piperidine C3/5-Hₐ), 1.79-2.00 (m, 2H, piperidine C3/5-Hₑ), 1.46 (s, 9H, -C(CH₃)₃)[4] |
Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ ppm) |
| This compound | Expected: ~205 (-C=O), 154.7 (-O-C=O), 80.0 (-C(CH₃)₃), ~48 (piperidine C4), ~44 (piperidine C2/6), ~35 (-CH₂Br), 29.5 (piperidine C3/5), 28.4 (-C(CH₃)₃) |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | Expected: ~211 (-C=O), 154.8 (-O-C=O), 79.5 (-C(CH₃)₃), ~50 (piperidine C4), ~44 (piperidine C2/6), 28.5 (-C(CH₃)₃), ~28 (piperidine C3/5), ~27 (-COCH₃) |
| Tert-butyl 4-bromopiperidine-1-carboxylate | Expected: 154.6 (-O-C=O), 79.8 (-C(CH₃)₃), ~50 (piperidine C4), ~44 (piperidine C2/6), 35.5 (piperidine C3/5), 28.4 (-C(CH₃)₃) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker UltraShield Avance III 500 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra are recorded at a frequency of 500 MHz. Data is reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. Chemical shifts are referenced to the residual protio CDCl₃ signal (7.26 ppm).
-
¹³C NMR Acquisition: Spectra are recorded at a frequency of 125 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (77.16 ppm).
2. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Agilent 6230B TOF mass spectrometer with an Agilent 1260 Infinity HPLC system, or equivalent.
-
Ionization Method: Electrospray Ionization (ESI) in positive ion scan mode is typically used.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through the HPLC system.
-
Data Acquisition: Mass-to-charge ratios (m/z) are scanned over a relevant range (e.g., 80-1000 amu). The instrument is calibrated to ensure high mass accuracy for exact mass determination.
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and analysis of the target compound, highlighting the relationship between the precursor and the final product discussed in this guide.
Caption: Workflow for the synthesis and analysis of the target compound.
References
A Comparative Guide to Analytical Methods for the Purity Validation of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal analytical method for purity assessment.
Ensuring the purity of starting materials and intermediates is a cornerstone of robust drug discovery and development. Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity essential. This guide provides a comparative overview of the primary analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Method Comparison Overview
The choice of analytical method for purity determination depends on several factors, including the need for quantitative accuracy, impurity identification, sample throughput, and the nature of potential impurities. While Gas Chromatography (GC) is a commonly cited method for the purity assessment of this compound, a multi-faceted approach utilizing orthogonal techniques provides the most comprehensive quality assessment.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, excellent for quantifying non-volatile and thermally labile impurities, robust and reproducible. | May require chromophores for UV detection; method development can be time-consuming. | >98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification. | Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification, high sensitivity.[1] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. | >95-97% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unequivocal structural confirmation, can detect a broad range of impurities without the need for reference standards, and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods, may not detect trace impurities, and can be less effective for complex mixtures without specialized techniques. | Structure Confirmation |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical technique. The following protocols are based on established methods for the analysis of piperidine derivatives and can be adapted and validated for this compound.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
References
A Head-to-Head Comparison: Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate vs. PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, stability, and overall success of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of a rigid piperidine-based linker, Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, and the widely utilized flexible polyethylene glycol (PEG) linkers.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a bromoacetyl group and a Boc-protected piperidine moiety. The bromoacetyl group readily reacts with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond. The rigid piperidine ring structure offers conformational constraint, which can be advantageous in applications like PROTACs where precise spatial orientation of the connected molecules is crucial for activity.
Polyethylene Glycol (PEG) Linkers are composed of repeating ethylene glycol units and are celebrated for their hydrophilicity, flexibility, and biocompatibility.[1] They are available in various lengths and can be functionalized with a wide array of reactive groups to couple with different moieties on biomolecules. PEGylation, the process of attaching PEG chains, is a well-established strategy to improve the solubility, stability, and pharmacokinetic profile of therapeutics while potentially reducing their immunogenicity.[][3]
Performance Comparison: A Data-Driven Analysis
The choice between a rigid piperidine-based linker and a flexible PEG linker involves a trade-off between conformational control and physicochemical properties. This section summarizes the available quantitative data to facilitate an informed decision.
Physicochemical Properties
| Property | This compound | PEG Linkers | Key Findings & References |
| Solubility | Generally lower aqueous solubility due to the hydrophobic nature of the piperidine ring. Solubility can be pH-dependent due to the basic nitrogen in the piperidine ring.[4] | High aqueous solubility, which increases with the length of the PEG chain.[5] | PEG linkers are a primary strategy to enhance the solubility of hydrophobic payloads in ADCs.[5] The incorporation of piperidine can enhance the aqueous solubility of PROTACs through protonation at physiological pH.[4] |
| Aggregation | The rigid and hydrophobic nature may contribute to a higher propensity for aggregation, especially with hydrophobic payloads. | The hydrophilic nature of PEG creates a hydration shell that mitigates aggregation, even at high drug-to-antibody ratios (DARs).[6] | In a study comparing ADCs with varying linker hydrophobicity, those with more hydrophobic linkers showed a greater tendency to aggregate.[7] PEGylation is a key strategy to reduce ADC aggregation.[] |
Bioconjugation and Stability
| Parameter | This compound | PEG Linkers | Key Findings & References |
| Reaction Kinetics | The bromoacetyl group reacts with thiols, with reaction rates being pH-dependent. A significant increase in reaction rate is observed at higher pH values (e.g., pH 9.0).[8] | Reaction kinetics depend on the terminal functional group (e.g., NHS ester, maleimide). Maleimide-thiol reactions are generally fast. | A study on the reactivity of bromoacetyl and maleimide groups with thiols showed that kinetic discrimination can be achieved by varying the pH.[8][9] |
| Plasma Stability | The resulting thioether bond is generally stable. | Stability is dependent on the linker chemistry. For instance, ADCs with longer PEG chains (PEG8) have shown greater stability in mouse plasma compared to shorter chains (PEG4), with nearly half the payload loss over 24 hours.[10] | Non-cleavable linkers, in general, offer high plasma stability.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below are protocols for key experiments.
Protocol 1: Determination of Conjugate Stability in Plasma
Objective: To assess the stability of the bioconjugate by monitoring the change in drug-to-antibody ratio (DAR) over time in a plasma matrix.
Materials:
-
Test ADC (conjugated with either the piperidine or PEG linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C.
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample in PBS.
-
Incubate samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots and immediately freeze them at -80°C.
-
For analysis, thaw the samples and capture the ADC using Protein A or G magnetic beads.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
Reduce the eluted ADC with a reducing agent to separate the light and heavy chains.
-
Analyze the samples by LC-MS to determine the average DAR.
-
Plot the average DAR versus time to determine the stability profile.
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregation: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Mandatory Visualizations
Signaling Pathway of ADC Internalization and Payload Release
Caption: Generalized signaling pathway of ADC internalization and subsequent payload release leading to apoptosis.
Experimental Workflow for Linker Comparison
Caption: Experimental workflow for the comparative analysis of piperidine and PEG linkers in ADCs.
Conclusion
The decision between this compound and PEG linkers is not straightforward and depends heavily on the specific application and the properties of the molecule to be conjugated.
-
This compound offers a rigid scaffold that can be beneficial for applications requiring precise spatial orientation, such as in PROTACs. The resulting thioether bond is stable, but the inherent hydrophobicity of the piperidine ring may necessitate strategies to improve the overall solubility of the final conjugate.
-
PEG linkers are a versatile tool for enhancing the physicochemical properties of bioconjugates. Their hydrophilicity effectively improves solubility and reduces aggregation, while their flexibility can be advantageous in many bioconjugation scenarios. The length of the PEG chain is a critical parameter that must be optimized to balance improved pharmacokinetics with potential impacts on potency.
Ultimately, an empirical approach, guided by the principles and data outlined in this guide, is necessary to select the optimal linker for a given therapeutic candidate. Rigorous analytical characterization of the resulting bioconjugate is paramount to ensure its desired performance and safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Crucial Link: A Comparative Analysis of PROTAC Efficacy with Varied Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a significant opportunity in modern therapeutics. These heterobifunctional molecules commandeer the cell's ubiquitin-proteasome system to eliminate specific proteins implicated in disease. A PROTAC is composed of a ligand that binds the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. While initially considered a simple tether, the linker's composition, length, and rigidity are now understood to be critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][][4]
This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform the design of next-generation protein degraders. The efficacy of a PROTAC is primarily quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved.[5][6]
The Role of the Linker in PROTAC Function
The linker is not a passive spacer; it plays an active role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5][7] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[8][9]
PROTAC linkers can be broadly categorized into three main types:
-
Flexible Linkers (Alkyl and PEG): Alkyl and Polyethylene Glycol (PEG) chains are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified. Alkyl chains offer a high degree of conformational flexibility but are generally hydrophobic, which can negatively impact solubility.[5][10] PEG linkers, on the other hand, are more hydrophilic and can improve a PROTAC's solubility and cell permeability.[11][12][13]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) to reduce conformational flexibility. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][11]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1][5]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and action, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating linker efficacy.
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths against several key protein targets.
Table 1: Comparison of BRD4-Targeting PROTACs with Varied Linkers
| PROTAC | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG | ~10 | >90 | HeLa |
| ARV-825 | CRBN | PEG/Alkyl | <1 | >95 | RS4;11 |
| dBET1 | CRBN | PEG/Alkyl | ~4 | >98 | MV4;11 |
| Compound A | VHL | Short Alkyl | Ineffective | <10 | 22Rv1 |
| Compound B | VHL | Optimal PEG | 1.8 | >90 | 22Rv1 |
| Compound C | VHL | Long PEG | 25 | ~80 | 22Rv1 |
Data is illustrative and compiled from general findings in PROTAC literature for BRD4 degraders.[14][15]
Observation: For BRD4, both VHL and CRBN-recruiting PROTACs can be highly effective. The data illustrates a clear structure-activity relationship with linker length, where a linker that is too short is ineffective, and efficacy peaks at an optimal length before decreasing again.
Table 2: Comparison of Estrogen Receptor α (ERα)-Targeting PROTACs with Varied PEG Linker Lengths
| PROTAC | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | VHL | 12 | >1000 | <20 | MCF-7 |
| PROTAC 2 | VHL | 16 | ~100 | ~70 | MCF-7 |
| PROTAC 3 | VHL | 20 | <100 | >80 | MCF-7 |
| PROTAC 4 | VHL | 24 | ~500 | ~50 | MCF-7 |
| ERE-PROTAC | VHL | 0 (direct conjugation) | <5000 | >80 | MCF-7 |
Data is based on findings from studies on ERα degradation.[4][6][16][17]
Observation: A systematic study of ERα degraders revealed a distinct optimal linker length. The 20-atom linker demonstrated superior degradation efficiency. Interestingly, a PROTAC with no linker still showed degradation activity, highlighting that the requirement for a linker is context-dependent.[16]
Table 3: Comparison of TBK1 and BTK-Targeting PROTACs with Varied Linker Compositions
| PROTAC | Target | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 Degrader 1 | TBK1 | VHL | Alkyl/Ether | <12 | >1000 | Not Observed | HEK293 |
| TBK1 Degrader 2 | TBK1 | VHL | Alkyl/Ether | 21 | 3 | >95 | HEK293 |
| TBK1 Degrader 3 | TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | HEK293 |
| BTK Degrader 1 | BTK | CRBN | PEG | 2 PEG units | >5000 | Reduced | Ramos |
| BTK Degrader 2 | BTK | CRBN | PEG | 4-5 PEG units | <500 | Potent | Ramos |
Data is based on findings from studies on TBK1 and BTK degradation.[4][18][19]
Observation: For TANK-binding kinase 1 (TBK1), a clear length dependency was observed, with linkers shorter than 12 atoms failing to induce degradation.[4] For Bruton's tyrosine kinase (BTK), shorter PEG linkers impaired degradation, while longer linkers restored potency.[18]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][2][20]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7, HEK293) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC compounds in complete growth medium. A typical concentration range might be 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO). Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil to denature the proteins. Load equal amounts of protein (typically 20-30 µg) from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.[5][10][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. Add the desired concentrations to the wells, including a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure (CellTiter-Glo® as an example): Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a microplate reader. The results are typically expressed as a percentage of the viability of vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Ternary Complex Formation Assays (SPR, ITC, BLI)
These biophysical techniques are used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.[][8][11][22]
General Protocol for Surface Plasmon Resonance (SPR):
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the chip to measure the kinetics of the PROTAC-E3 ligase interaction. Separately, flow solutions of the PROTAC over a chip with the immobilized target protein to measure the PROTAC-target interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for the binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Conclusion
The choice of linker is a critical and highly tunable component in PROTAC design, offering a versatile handle to fine-tune nearly every aspect of the degrader's performance. The experimental data clearly demonstrates that subtle variations in linker length, composition, and rigidity can have a profound impact on the potency, selectivity, and physicochemical properties of a PROTAC.[2][4] While flexible linkers like PEG and alkyl chains are synthetically accessible and have been widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and pharmacokinetic properties.[1][5]
A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths, compositions, and rigidities, is paramount. By carefully considering the linker's impact on ternary complex formation and the molecule's physicochemical properties, researchers can accelerate the development of potent and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ptglab.com [ptglab.com]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate and its derivatives, crucial building blocks in the synthesis of various pharmaceutical agents. By presenting experimental data and detailed protocols, this document aims to be an essential resource for ensuring the integrity and purity of these important compounds.
The unequivocal determination of a molecule's structure relies on the synergistic application of various analytical methods. For this compound, a key reagent in medicinal chemistry for introducing a bromoacetyl moiety, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide will delve into the characteristic spectroscopic signatures of this compound and compare them with those of relevant alternative alkylating agents, providing a clear framework for structural verification.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and two common alternatives: Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate and Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc Group (s, 9H) | Piperidine Ring Protons (m) | CH₂-X (s, 2H) |
| This compound | ~1.46 | ~1.20-1.85, ~2.70-2.90, ~4.05-4.20 | ~3.85 |
| Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate | ~1.45 | ~1.20-1.80, ~2.65-2.85, ~4.00-4.15 | ~4.05 |
| Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate | ~1.46 | ~1.20-1.85, ~2.70-2.90, ~4.05-4.20 | ~3.65 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O (acetyl) | C=O (Boc) | C(CH₃)₃ | C (CH₃)₃ | Piperidine Carbons | C H₂-X |
| This compound | ~202 | ~154 | ~80 | ~28.4 | ~28-45 | ~36 |
| Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate | ~202 | ~154 | ~80 | ~28.4 | ~28-45 | ~46 |
| Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate | ~202 | ~154 | ~80 | ~28.4 | ~28-45 | ~10 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch (Ketone) | C=O Stretch (Carbamate) | C-H Stretch (Aliphatic) | C-X Stretch |
| This compound | ~1725 | ~1690 | ~2850-2980 | ~650-750 |
| Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate | ~1725 | ~1690 | ~2850-2980 | ~700-800 |
| Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate | ~1725 | ~1690 | ~2850-2980 | ~500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ (Predicted) | Key Fragmentation Patterns |
| This compound | 306.0705 / 308.0684 (Br isotopes) | Loss of Boc group (-100), loss of tert-butyl group (-57), α-cleavage of the piperidine ring. |
| Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate | 262.1205 / 264.1175 (Cl isotopes) | Loss of Boc group (-100), loss of tert-butyl group (-57), α-cleavage of the piperidine ring. |
| Tert-butyl 4-(2-iodoacetyl)piperidine-1-carboxylate | 354.0561 | Loss of Boc group (-100), loss of tert-butyl group (-57), α-cleavage of the piperidine ring. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled sequence.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans and perform a background subtraction.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the compound's volatility and stability.
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar and non-volatile compounds. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the ESI source.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) to observe characteristic fragmentation patterns.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of this compound derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound derivatives.
By adhering to these detailed protocols and utilizing the comparative data provided, researchers can confidently verify the structure of this compound and its derivatives, ensuring the quality and reliability of their chemical syntheses. This systematic approach to spectroscopic analysis is fundamental to the advancement of drug discovery and development.
Navigating the Analysis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate Reactions: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of piperidine-based intermediates, the ability to effectively monitor reaction progress and purity is paramount. Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure the quality and efficiency of its chemical transformations. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of reactions involving this compound, supported by experimental data from related molecules and detailed methodologies.
Reactions with this compound often involve nucleophilic substitution at the bromoacetyl group. A typical analytical challenge is the separation of the starting material from the product, as well as any intermediates or by-products. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose, offering versatility in method development to achieve optimal separation.
Comparative Analysis of HPLC Conditions for Related Compounds
While specific, validated HPLC methods for this compound are not extensively published, methods for structurally similar N-Boc protected piperidine derivatives and compounds with reactive bromo-groups provide a strong foundation for method development. The following tables summarize typical chromatographic conditions used for these related analyses, offering a starting point for optimization.
Table 1: Comparison of RP-HPLC Methods for Piperidine Derivatives
| Parameter | Method A: Piperidine Analysis (Pre-column Derivatization) | Method B: N-Boc-Piperidine Carboxylic Acid Analysis | Method C: 4-Anilino-1-Boc-piperidine Analysis |
| Stationary Phase | Inertsil C18 (250 x 4.6mm)[1] | Phenomenex Kinetex C18 (50 x 4.6 mm, 2.6 µm)[2] | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm)[3] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile (32:68, v/v)[1] | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid | A: 0.1% Formic acid and 1mM Ammonium formate in WaterB: 0.1% Formic acid in Methanol |
| Elution Mode | Isocratic[1] | Gradient (5% B to 95% B over 10 min)[2] | Gradient (5% B to 100% B)[3] |
| Flow Rate | 1.0 mL/min[1] | 2.0 mL/min[2] | 1.0 mL/min[3] |
| Detection (UV) | Not specified for derivative | 214, 254, and 300 nm[2] | Not specified (TOF-MS detection used)[3] |
| Column Temperature | 30°C[1] | Not specified | Not specified |
Table 2: HPLC Method for Analysis of Bromoacetic Acid
| Parameter | Method D: Bromoacetic Acid Analysis |
| Stationary Phase | Newcrom BH (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile/Water (10/90) with 0.3% H2SO4[4] |
| Elution Mode | Isocratic[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection (UV) | 200 nm[4] |
| Column Temperature | Not specified |
Experimental Protocols
The following are detailed experimental protocols adapted from established methods for related compounds, which can serve as a robust starting point for analyzing reactions of this compound.
Protocol 1: Generic Gradient RP-HPLC Method
This method is a versatile starting point for separating the non-polar starting material from potentially more polar products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm. The bromoacetyl group has a weak chromophore, and detection at lower wavelengths is generally preferred.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to an appropriate concentration (e.g., 0.1-1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Isocratic RP-HPLC Method for Routine Monitoring
Once optimal separation is achieved with a gradient method, an isocratic method can be developed for faster, routine analysis.
-
Chromatographic System: As described in Protocol 1.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A pre-determined mixture of Acetonitrile and Water with 0.1% Formic acid (e.g., 60:40 v/v). The exact ratio should be determined based on the retention times observed in the gradient method.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: As described in Protocol 1.
Method Development and Optimization Considerations
-
Mobile Phase pH: The use of an acidic modifier like formic acid or phosphoric acid is common for piperidine-containing compounds to ensure consistent peak shapes by protonating the piperidine nitrogen.[1][2][3]
-
Wavelength Selection: Due to the lack of a strong chromophore in the target molecule, detection at low UV wavelengths (200-220 nm) is generally necessary.[4]
-
Alternative Analytical Technique: For compounds lacking a UV chromophore or for confirmation of peak identity, HPLC coupled with mass spectrometry (LC-MS) is a powerful alternative.[3]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a reaction involving this compound using HPLC.
References
A Comparative Guide to Thiol-Reactive Piperidine-Based Reagents for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cost-benefit analysis of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, a valuable reagent in bioconjugation and a key building block in the synthesis of targeted therapeutics. We will compare its performance and characteristics with a common alternative chemistry, maleimide-based reagents, to aid in the selection of the most appropriate tool for your research needs.
Introduction
Site-specific modification of biomolecules is a cornerstone of modern drug development and chemical biology. This compound is a bifunctional molecule featuring a protected piperidine ring and a reactive bromoacetyl group. The bromoacetyl moiety is an alpha-halo ketone, a class of electrophiles well-suited for alkylating nucleophilic residues on proteins, most notably the thiol group of cysteine. The Boc-protected piperidine scaffold is a prevalent structural motif in medicinal chemistry, recognized for its favorable pharmacokinetic properties. This makes the title compound a valuable tool for creating antibody-drug conjugates (ADCs), attaching probes to proteins, and as a key intermediate in the synthesis of complex molecules like kinase inhibitors.
This guide will delve into a comparative analysis of this bromoacetyl-containing reagent with its primary alternative for cysteine modification: maleimide-based reagents.
Cost Analysis
A direct cost comparison is crucial for any cost-benefit analysis. The following table outlines the approximate cost of this compound. Finding a commercially available direct structural analog containing a maleimide group for a head-to-head price comparison is challenging. Therefore, we are presenting the cost of the target compound to serve as a baseline for evaluation against other available thiol-reactive reagents you may consider.
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 1 g | $14.95 | $14.95 |
| 5 g | $69.00 | $13.80 | ||
| 10 g | $138.00 | $13.80 |
Note: Prices are subject to change and may vary between suppliers and regions. This information is based on data retrieved in late 2025.[1]
Performance Comparison: Bromoacetyl vs. Maleimide Chemistry
The primary functional group of this compound is the bromoacetyl group, which reacts with thiols via nucleophilic substitution. The most common alternative for this reaction is a maleimide group, which reacts with thiols via a Michael addition. The choice between these two reactive moieties often depends on the specific requirements of the application.
| Feature | This compound (Bromoacetyl) | Maleimide-functionalized Piperidine (Representative) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction pH | Typically pH 7.5 - 9.0 | Typically pH 6.5 - 7.5 |
| Reaction Rate | Generally slower than maleimides at neutral pH | Generally faster than bromoacetyls at neutral pH |
| Bond Stability | Forms a stable thioether bond | Thioether bond can undergo retro-Michael reaction (reversibility) |
| Selectivity | Highly selective for thiols, but can react with other nucleophiles (e.g., histidine) at higher pH | Highly selective for thiols at pH 6.5-7.5 |
| Side Reactions | Potential for over-alkylation at higher pH and concentrations | Hydrolysis of the maleimide ring, rendering it inactive |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative protocols for the conjugation of a thiol-containing peptide with both a bromoacetyl and a maleimide reagent.
Protocol 1: Conjugation of a Cysteine-Containing Peptide with this compound
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 8.0, containing 1 mM EDTA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, reduction will be necessary prior to conjugation.
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add the reagent stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 10-20 mM.
-
Purification: Purify the resulting conjugate by reverse-phase HPLC to remove unreacted peptide, reagent, and byproducts.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
Protocol 2: Conjugation of a Cysteine-Containing Peptide with a Maleimide-Functionalized Reagent
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized piperidine reagent
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
DMF or DMSO
-
Quenching solution: 1 M 2-Mercaptoethanol or DTT
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 1.5 to 5-fold molar excess stock solution of the maleimide reagent in DMF or DMSO immediately before use, as maleimides can hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add the reagent stock solution to the peptide solution.
-
Incubation: Gently mix and incubate at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Quenching: Add a quenching solution to consume any unreacted maleimide.
-
Purification: Purify the conjugate using reverse-phase HPLC.
-
Characterization: Analyze the purified conjugate by mass spectrometry and HPLC.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using a thiol-reactive reagent like this compound.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
This compound serves as a key building block for synthesizing kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling. The diagram below illustrates a simplified BTK signaling pathway.
Logical Relationship: Bromoacetyl vs. Maleimide
This diagram outlines the key decision-making factors when choosing between a bromoacetyl and a maleimide reagent for thiol modification.
Conclusion
This compound is a cost-effective and versatile reagent for the modification of cysteine residues in biomolecules and a valuable building block in medicinal chemistry. Its bromoacetyl functional group forms a highly stable thioether bond, which is a significant advantage for applications requiring long-term stability, such as in vivo studies.
The primary alternative, maleimide-based reagents, offer the benefit of faster reaction kinetics at physiological pH. However, the stability of the resulting linkage can be a concern due to the potential for retro-Michael addition.
The choice between these two classes of reagents will ultimately depend on the specific requirements of the experiment, including the desired reaction speed, the pH sensitivity of the biomolecule, and the required stability of the final conjugate. For applications where bond stability is paramount, this compound presents a compelling and economical option.
References
Chloroacetyl vs. Bromoacetyl Piperidine Linkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a conjugate molecule. Among the various reactive functionalities used, α-haloacetyl groups, particularly chloroacetyl and bromoacetyl moieties attached to a piperidine scaffold, are frequently employed. This guide provides an objective comparison of the reactivity, stability, and synthetic accessibility of chloroacetyl and bromoacetyl piperidine linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics and research tools.
Executive Summary
Bromoacetyl piperidine linkers exhibit significantly higher reactivity towards nucleophiles compared to their chloroacetyl counterparts. This enhanced reactivity is primarily attributed to the lower carbon-bromine bond dissociation energy, making bromide a better leaving group than chloride. Experimental data indicates that the reaction of piperidine with ethyl bromoacetate is over 12 times faster than with ethyl chloroacetate. While this increased reactivity can be advantageous for rapid conjugation, it may also lead to a higher propensity for side reactions and lower stability. The choice between a chloroacetyl and a bromoacetyl piperidine linker, therefore, represents a trade-off between reaction efficiency and the need for greater stability and selectivity.
Comparative Reactivity: A Quantitative Look
The fundamental difference in reactivity between chloroacetyl and bromoacetyl groups lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromine atom a more facile leaving group in nucleophilic substitution reactions.
A kinetic study comparing the reaction of piperidine with ethyl chloroacetate and ethyl bromoacetate in ethanol at 40°C provides direct quantitative evidence of this reactivity difference. The study found that the reaction with the bromo-ester was substantially faster.[1]
| Linker Functional Group | Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Rate Constant Ratio (kBr/kCl) |
| Chloroacetyl | Ethyl Chloroacetate | Piperidine | Ethanol | 40 | kCl | 1 |
| Bromoacetyl | Ethyl Bromoacetate | Piperidine | Ethanol | 40 | kBr | 12.46 |
Table 1: Comparison of reaction rates for chloroacetylation and bromoacetylation of piperidine. The data clearly demonstrates the superior reactivity of the bromoacetyl group.[1]
This pronounced difference in reactivity has significant implications for bioconjugation. A bromoacetyl linker will react more rapidly and under milder conditions with thiol groups on proteins (e.g., cysteine residues) or other nucleophiles. However, this heightened reactivity can also lead to a greater chance of off-target reactions with other nucleophilic amino acid side chains, such as histidine or lysine, especially at higher pH.[2]
Experimental Protocols
The synthesis of both chloroacetyl and bromoacetyl piperidine linkers is typically achieved through the N-acylation of piperidine with the corresponding acyl halide. The following are generalized protocols that can be adapted for specific applications.
Protocol 1: Synthesis of N-Chloroacetylpiperidine
This protocol describes the N-acylation of piperidine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of N-Bromoacetylpiperidine
This protocol details the synthesis of N-bromoacetylpiperidine using bromoacetyl bromide. Due to the higher reactivity of bromoacetyl bromide, the reaction is often faster.
Materials:
-
Piperidine
-
Bromoacetyl bromide
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add water to quench any unreacted acyl bromide and stir vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Stability and Side Reactions
In the context of bioconjugation, the primary side reaction of concern is the reaction with non-target nucleophiles. The greater electrophilicity of the bromoacetyl group makes it more prone to react with weaker nucleophiles present on a protein surface compared to the chloroacetyl group. This can lead to a heterogeneous product mixture and a loss of specificity. The chloroacetyl group, being less reactive, offers a greater degree of selectivity for more nucleophilic residues like cysteine thiols.[3]
Application in PROTACs: A Signaling Pathway Context
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Piperidine-based linkers are frequently incorporated into PROTAC design to provide rigidity and modulate physicochemical properties. Both chloroacetyl and bromoacetyl functionalities can be used to attach the piperidine linker to the warhead or the E3 ligase ligand, often through reaction with a nucleophilic handle on one of these components.
The choice between a chloroacetyl and bromoacetyl linker in a PROTAC will influence the synthetic strategy and the overall stability of the final molecule. The higher reactivity of the bromoacetyl group may allow for more efficient final coupling steps, but the resulting PROTAC may be more susceptible to degradation.
Caption: Workflow for the synthesis of piperidine linkers and their application in PROTAC-mediated protein degradation.
Conclusion
The selection of a chloroacetyl or bromoacetyl piperidine linker is a critical consideration in the design of chemical probes and therapeutics. The bromoacetyl group offers significantly higher reactivity, which can be advantageous for achieving high yields in conjugation reactions under mild conditions. However, this comes at the cost of potentially lower stability and reduced selectivity. The chloroacetyl group, while less reactive, provides a more stable and selective handle for conjugation, particularly when targeting highly nucleophilic residues such as cysteine thiols. Researchers should carefully consider the specific requirements of their application, including the desired reaction kinetics, the stability of the final conjugate, and the potential for off-target reactions, when choosing between these two valuable chemical tools.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal dual thiol–chloroacetyl and thiol–ene couplings for the sequential one-pot assembly of heteroglycoclusters - PMC [pmc.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to PROTACs Derived from Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the stability of Proteolysis Targeting Chimeras (PROTACs) is a paramount consideration in the journey from discovery to clinical application. This guide provides a comprehensive assessment of the stability of PROTACs incorporating a piperidine-based linker derived from Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate. We offer a comparative analysis against common alternative linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design and optimization.
The inherent modularity of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, allows for fine-tuning of their pharmacological properties. The linker, far from being a passive spacer, critically influences a PROTAC's stability, solubility, permeability, and ultimately, its protein degradation efficacy. PROTACs derived from this compound feature a rigid piperidine motif within their linker structure. This rigidity is hypothesized to enhance metabolic stability by pre-organizing the molecule into a bioactive conformation and shielding it from enzymatic degradation.
Comparative Stability Analysis: Piperidine vs. Alternative Linkers
The choice of linker profoundly impacts the metabolic fate and overall stability of a PROTAC. Here, we compare the stability of PROTACs with piperidine-containing linkers to those with two other widely used linker classes: flexible alkyl chains and polyethylene glycol (PEG) linkers.
Incorporating rigid cyclic structures like piperidine into the linker is a recognized strategy to enhance metabolic stability.[] This is exemplified by the clinical candidate ARV-110, which features a piperidine-piperazine containing linker and demonstrates significantly improved stability.[2] In contrast, flexible linkers, while synthetically accessible, can be more susceptible to metabolism.[3] For instance, the half-life of a PROTAC with a straight-chain alkyl linker was observed to decrease significantly with increased chain length, from 135 minutes (4 methylene units) to 18.2 minutes (8 methylene units) in mouse liver microsomes, likely due to increased exposure to metabolic enzymes.[] Similarly, a PROTAC with a flexible PEG linker showed a short half-life of 1.3 minutes in mouse liver microsomes, which was dramatically improved by replacing it with a more rigid linker.[]
Table 1: In Vitro Metabolic Stability of PROTACs with Different Linker Types in Liver Microsomes
| Linker Type | Representative PROTAC/Linker Structure | Half-life (t½) in Mouse Liver Microsomes (min) | Half-life (t½) in Human Liver Microsomes (min) | Key Observations |
| Piperidine-based (Rigid) | ARV-110 (piperidine-piperazine linker) | 415 | 986 | The rigid structure contributes to high metabolic stability, hindering enzymatic degradation. |
| Alkyl (Flexible) | Straight-chain alkyl (4 methylene units) | 135 | Not Reported | Demonstrates moderate stability, which can be influenced by linker length. |
| Alkyl (Flexible) | Straight-chain alkyl (8 methylene units) | 18.2 | Not Reported | Increased flexibility and length can lead to greater susceptibility to metabolism. |
| PEG (Flexible) | PEG-based linker | 1.3 | Not Reported | The ether backbone can be a site of metabolic cleavage, leading to rapid degradation. |
Note: Data is compiled from different studies and direct comparison should be made with caution as the target protein and E3 ligase differ between the example PROTACs.
Experimental Protocols
Accurate assessment of PROTAC stability is crucial for candidate selection and optimization. Below are detailed protocols for common in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test PROTAC
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and the test PROTAC to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC
-
Pooled plasma (human, mouse, or rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test PROTAC to the plasma.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the half-life (t½) in plasma.
Visualizing PROTAC Stability Assessment
The following diagrams illustrate the key concepts and workflows involved in assessing the stability of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC stability.
Conclusion
The stability of a PROTAC is a multifaceted property profoundly influenced by the chemical nature of its linker. PROTACs derived from this compound, which incorporate a rigid piperidine moiety, are predicted to exhibit enhanced metabolic stability compared to their counterparts with flexible alkyl or PEG linkers. This is supported by data from structurally related PROTACs in clinical development. A systematic evaluation of in vitro stability using the detailed protocols provided herein is essential for the rational design and selection of PROTAC candidates with optimal drug-like properties, ultimately paving the way for the development of novel and effective protein-degrading therapeutics.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: A Comprehensive Guide
For Immediate Reference: Treat tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate as hazardous waste. Do not dispose of it down the drain or in regular trash. It must be collected in a designated, properly labeled, sealed container and managed by a licensed hazardous waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection (safety goggles and/or face shield). |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management company. This ensures compliance with regulatory requirements and minimizes risks.
Experimental Protocol for Waste Collection and Segregation:
-
Segregation: Designate a specific waste container for "Halogenated Organic Waste." this compound, due to the presence of bromine, falls into this category. Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.
-
Container Selection: Use a chemically resistant container with a secure screw cap. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard symbols (e.g., irritant, harmful).
-
Collection of Solid Waste:
-
Carefully transfer any solid residual of the chemical into the designated waste container using a dedicated spatula or scoop.
-
Contaminated items such as weighing paper, gloves, and disposable lab coats should also be placed in the container.
-
-
Collection of Solutions:
-
If the compound is in solution, pour the solution directly into the designated halogenated organic waste container.
-
Rinse the emptied container with a small amount of a suitable solvent (e.g., the solvent used in the experiment) and add the rinsate to the waste container to ensure all residual chemical is collected.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong bases and oxidizing agents.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Note on Deactivation: While alpha-halo ketones can theoretically be deactivated through chemical reactions such as hydrolysis or reduction, these procedures are not recommended for routine disposal of this compound without a thoroughly validated and peer-reviewed protocol specific to this compound. Such procedures can generate byproducts of unknown toxicity and may not lead to complete neutralization.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Essential safety protocols and logistical plans are critical for the secure and effective use of Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate in research and development. This guide provides detailed operational and disposal procedures to ensure the safety of laboratory personnel and the integrity of experimental workflows.
This document outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, emergency first-aid measures, and proper disposal methods for this compound. Adherence to these guidelines is paramount for minimizing risks and maintaining a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use.[2] Dispose of used gloves in accordance with laboratory and local regulations. |
| Body | Impervious clothing / Laboratory Coat | Should be worn to prevent skin contact.[3] Contaminated clothing should be removed and washed before reuse.[4] |
| Respiratory | Suitable Respirator | Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a respirator is necessary. |
Operational Plan: From Preparation to Post-Handling
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
1. Pre-Operational Checks:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound and any other chemicals being used.
-
Inspect and Don PPE: Ensure all required PPE is in good condition and worn correctly.[2]
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure the workspace is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[3]
2. Handling Procedure:
-
Weighing: Weigh the solid compound within the chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving and Reaction: Carry out all dissolution and reaction steps within the fume hood. Avoid the formation of dust and aerosols.[2]
-
Transferring: When transferring solutions, do so carefully to prevent splashes and spills.
3. Post-Handling and Cleanup:
-
Decontamination: Clean and decontaminate the work surface and any equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[3] Do not eat, drink, or smoke in the laboratory area.[3]
Emergency First-Aid Measures
In the event of exposure, immediate action is critical. The following table provides first-aid guidance.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Collection and Storage:
-
Collect all waste material (including unused product and contaminated items) in a suitable, labeled, and tightly closed container.[2]
-
Store the waste container in a secure and designated area, away from incompatible materials.
Disposal Method:
-
Disposal should be carried out by a licensed chemical waste disposal company.[2]
-
Do not discharge the chemical or its containers into drains or the environment.[2]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[2] Combustible packaging materials may be incinerated.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
